molecular formula C15H26O B1673396 Kessane CAS No. 3321-66-2

Kessane

货号: B1673396
CAS 编号: 3321-66-2
分子量: 222.37 g/mol
InChI 键: QRVMFXFSGYDNJI-HVNMYJMUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kessane (CAS 3321-66-2) is an organic compound with the molecular formula C15H26 O and an estimated octanol-water partition coefficient (XLogP3) of 3.80 . It is classified among natural substances and extractives and is identified as a constituent of valerian root oil ( Valeriana officinalis ), where it occurs at concentrations between 0.2% and 3.8% . Its physical properties include a boiling point in the range of 262°C to 264°C and low solubility in water (estimated 4.169 mg/L at 25°C) . The specific research applications, mechanism of action, and full biological profile of this compound are not well-documented in the public scientific literature and represent an area for further investigation. Researchers interested in natural products, terpenoids, and the phytochemistry of valerian may find this compound relevant for their studies. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

3321-66-2

分子式

C15H26O

分子量

222.37 g/mol

IUPAC 名称

(1S,2R,5R,6R,8R)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane

InChI

InChI=1S/C15H26O/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)16-14(11,2)3/h10-13H,5-9H2,1-4H3/t10-,11-,12-,13-,15+/m1/s1

InChI 键

QRVMFXFSGYDNJI-HVNMYJMUSA-N

SMILES

CC1CCC2C1CC3CCC2(OC3(C)C)C

手性 SMILES

C[C@@H]1CC[C@@H]2[C@@H]1C[C@H]3CC[C@@]2(OC3(C)C)C

规范 SMILES

CC1CCC2C1CC3CCC2(OC3(C)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Kessane; 

产品来源

United States

Foundational & Exploratory

The Biosynthesis of Kessane in Valeriana Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of kessane, a significant sesquiterpenoid found in various Valeriana species. This compound and its derivatives are of interest due to their potential pharmacological activities. This document outlines the putative enzymatic steps, presents quantitative data on this compound abundance, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, a guaiane-type sesquiterpenoid, originates from the general terpenoid pathway. The pathway commences with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonic acid (MVA) and methylerythritol phosphate (MEP) pathways.[1][2] Farnesyl pyrophosphate (FPP), a C15 compound, is then synthesized by farnesyl pyrophosphate synthase (FPPS) through the condensation of two molecules of IPP with one molecule of DMAPP.[3][4]

While a specific "this compound synthase" has not yet been definitively identified in Valeriana species, the formation of the characteristic guaiane 5/7 fused ring skeleton is understood to proceed through the cyclization of FPP. This crucial step is catalyzed by a class of enzymes known as terpene synthases (TPS). In Valeriana officinalis, several sesquiterpene synthases have been identified, such as VoTPS1, which produces valerena-1,10-diene.[5][6]

The proposed pathway to this compound likely involves an initial cyclization of FPP to a germacrene intermediate (e.g., germacrene A, B, or D), a common precursor for many sesquiterpenoids.[7] Subsequent enzymatic steps, including protonation-induced cyclization, hydride shifts, and rearrangements, would then lead to the formation of the guaiane carbocation. Finally, deprotonation and potentially a series of oxidative modifications would yield the this compound skeleton and its various derivatives.

This compound Biosynthesis Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 Proposed this compound-Specific Pathway MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP IDI FPP FPP IPP->FPP FPPS DMAPP->FPP FPPS Germacrene Intermediate Germacrene Intermediate FPP->Germacrene Intermediate Sesquiterpene Synthase (TPS) Guaiane Cation Guaiane Cation Germacrene Intermediate->Guaiane Cation Cyclization/ Rearrangement This compound This compound Guaiane Cation->this compound Deprotonation/ Oxidation This compound Derivatives This compound Derivatives This compound->this compound Derivatives Further Modifications GC-MS Workflow cluster_0 Sample Preparation cluster_1 Analysis A Valeriana Root (Freeze-dried, Powdered) B Extraction with n-Hexane (Sonication) A->B C Centrifugation B->C D Supernatant Collection & Concentration C->D E GC-MS Injection D->E Inject 1 µL F Separation on Capillary Column E->F G Mass Spectrometry Detection (EI) F->G H Data Analysis (Compound Identification) G->H qRT-PCR Workflow A RNA Extraction from Valeriana Tissue B RNA Quality Control (Spectrophotometry, Gel) A->B C cDNA Synthesis (Reverse Transcription) B->C D qRT-PCR Reaction Setup (SYBR Green) C->D E Real-Time PCR Amplification & Data Acquisition D->E F Melting Curve Analysis E->F G Relative Gene Expression Analysis (2-ΔΔCq) F->G

References

An In-depth Technical Guide to the Physical Properties of Kessane Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the Kessane sesquiterpenoid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid oxide, a class of C15 isoprenoids characterized by a complex bicyclic ether structure.[1] First isolated from Japanese valerian (Valeriana officinalis), this compound and its derivatives are of interest to the scientific community due to their presence in various medicinal plants and their potential biological activities.[1] A thorough understanding of the physical properties of this compound is fundamental for its isolation, purification, characterization, and formulation in potential therapeutic applications.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data are derived from experimental measurements, many of the physical properties for this compound itself are computationally predicted. For comparative purposes, experimental data for the related precursor, α-kessyl alcohol, and a structurally related sesquiterpene, guaiazulene, are also included where available.

PropertyThis compound ValueData Typeα-Kessyl Alcohol ValueGuaiazulene Value
Molecular Formula C₁₅H₂₆O[2][3]-C₁₅H₂₆O₂[4]C₁₅H₁₈[5]
Molecular Weight 222.37 g/mol [1][3]-238.37 g/mol [4]198.30 g/mol [5]
CAS Number 3321-66-2[1][2][3]-3321-65-1[4][6]489-84-9[5][7]
Appearance Solid powder[1]ExperimentalSolid[4]Dark blue solid[8]
Melting Point 363.72 K (90.57 °C)[3]Computed85.00 °C[6]27-29 °C[7]
Boiling Point 589.05 K (315.9 °C)[3]Computed300-302 °C @ 760 mmHg[4][6]153 °C @ 7 mmHg[7]
Solubility Soluble in DMSO[1]ExperimentalSoluble in alcohol[6]Soluble in alcohol
logP (Octanol/Water) 4.016[3]Computed--
Refractive Index 1.3166 (estimate)Computed--

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of sesquiterpenoids like this compound.

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus:

    • Melting point apparatus with a heating block and temperature control.

    • Capillary tubes (sealed at one end).

    • Spatula.

    • Mortar and pestle (optional, for sample grinding).

  • Procedure:

    • Sample Preparation: A small amount of the dry, purified this compound sample is finely ground. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.

    • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

    • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

For small quantities of liquid samples, the boiling point can be determined using a micro-reflux technique.

  • Apparatus:

    • Small test tube or vial.

    • Thermometer.

    • Heating block or oil bath.

    • Boiling chips.

  • Procedure:

    • Setup: Approximately 0.5-1 mL of the liquid this compound sample is placed in a small test tube along with a boiling chip to ensure smooth boiling.

    • Heating: The test tube is placed in a heating block or oil bath and heated gently.

    • Measurement: A thermometer is suspended in the test tube with the bulb positioned in the vapor phase just above the surface of the liquid. The temperature is monitored as the liquid is heated to a gentle boil.

    • Observation: The boiling point is the temperature at which the thermometer reading stabilizes while the liquid is boiling and a ring of refluxing vapor is observed on the walls of the test tube.

Specific rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

  • Apparatus:

    • Polarimeter.

    • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm).

    • Volumetric flask.

    • Analytical balance.

    • Sodium D-line lamp (589 nm) or other monochromatic light source.

  • Procedure:

    • Solution Preparation: A precise mass of the this compound sample is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to obtain a known concentration (c) in g/mL.

    • Blank Measurement: The polarimeter cell is filled with the pure solvent, and the zero reading is taken.

    • Sample Measurement: The cell is then rinsed and filled with the prepared this compound solution. The observed optical rotation (α) is measured.

    • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

      • α = observed rotation in degrees.

      • l = path length of the cell in decimeters (dm).

      • c = concentration of the solution in g/mL. The temperature and wavelength of the light source should also be recorded.

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Apparatus:

    • Vials with screw caps.

    • Orbital shaker or rotator.

    • Centrifuge.

    • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

    • Micropipettes and syringes with filters.

  • Procedure:

    • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer, ethanol).

    • Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: The suspension is then centrifuged at high speed to pellet the undissolved solid.

    • Quantification: A small, known volume of the supernatant is carefully removed, filtered to remove any remaining solid particles, and then diluted. The concentration of this compound in the saturated solution is determined using a suitable analytical method like HPLC-UV or GC-MS by comparing the response to a standard curve of known concentrations.

Structural and Purity Analysis

Beyond the fundamental physical properties, a comprehensive characterization of this compound involves spectroscopic techniques to confirm its structure and assess its purity.

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

  • Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

  • Application to this compound: GC-MS can be used to determine the purity of a this compound sample and to identify it by comparing its retention time and mass spectrum to that of a known standard or a spectral library.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides detailed information about the chemical environment of each atom in the molecule.

  • Application to this compound: 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential to unambiguously determine the complex three-dimensional structure of this compound and to confirm the connectivity and stereochemistry of its atoms.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a this compound sesquiterpenoid sample.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Isolation Isolation & Purification (e.g., Chromatography) Purity_Assessment Purity Assessment (GC-MS, HPLC) Isolation->Purity_Assessment Structure_Elucidation Structure Elucidation (NMR, MS) Purity_Assessment->Structure_Elucidation Melting_Point Melting Point (Capillary Method) Structure_Elucidation->Melting_Point Boiling_Point Boiling Point (Micro-reflux) Structure_Elucidation->Boiling_Point Optical_Rotation Specific Rotation (Polarimetry) Structure_Elucidation->Optical_Rotation Solubility Solubility (Shake-Flask) Structure_Elucidation->Solubility Data_Compilation Data Compilation & Comparison (Table of Properties) Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Optical_Rotation->Data_Compilation Solubility->Data_Compilation

Caption: Workflow for Physical Property Characterization of this compound.

References

Kessane: A Technical Whitepaper on the Sesquiterpenoid Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kessane, a naturally occurring sesquiterpenoid oxide, has been identified as a constituent of various plant species, notably within the Valeriana genus. This document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a summary of its known biological context. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Molecular Structure

This compound is a bicyclic ether with a characteristic sesquiterpenoid skeleton. Its chemical identity is defined by the following key identifiers:

IdentifierValueSource
CAS Number 3321-66-2[1]
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1][2]
IUPAC Name (1S,2R,5R,6R,8R)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.0²,⁶]dodecane[2]

The stereostructure of this compound has been elucidated through spectroscopic and chemical studies, including its derivation from 2-epi-α-kessyl alcohol.[1]

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
XLogP3-AA 3.8[2]
Topological Polar Surface Area 9.2 Ų[2]
Rotatable Bond Count 0[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]

Natural Occurrence

This compound is a known constituent of the essential oils of several plants, most notably from the Valeriana species, which are commonly known for their use in traditional medicine for their sedative and anxiolytic properties.

Biological Activity and Therapeutic Potential

While extensive pharmacological studies specifically targeting isolated this compound are limited, its classification as a sesquiterpenoid oxide places it in a class of compounds known for a wide range of biological activities. Sesquiterpenoids, in general, have been investigated for their anti-inflammatory, antimicrobial, and central nervous system effects. The presence of this compound in medicinal plants like Valeriana officinalis suggests it may contribute to the overall therapeutic effects of these botanicals. Further research is required to isolate and characterize the specific pharmacological activities of this compound.

Experimental Protocols

experimental_workflow cluster_extraction Isolation and Purification cluster_bioassay Biological Assays cluster_analysis Data Analysis and Interpretation Plant_Material Plant Material (e.g., Valeriana roots) Extraction Solvent Extraction (e.g., Hexane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Pure_this compound->In_Vitro In_Vivo In Vivo Models (e.g., Animal models of disease) Pure_this compound->In_Vivo Data_Collection Data Collection In_Vitro->Data_Collection In_Vivo->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

A generalized workflow for the isolation and biological evaluation of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research in this area would be highly valuable to elucidate its mechanism of action and therapeutic potential. A hypothetical logical relationship for future investigation is presented below.

logical_relationship This compound This compound Target_Protein Molecular Target (e.g., Receptor, Enzyme) This compound->Target_Protein Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) Signaling_Cascade->Cellular_Response Leads to Therapeutic_Effect Potential Therapeutic Effect Cellular_Response->Therapeutic_Effect Contributes to

A hypothetical signaling pathway for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with a well-defined chemical structure. While its presence in traditionally used medicinal plants suggests potential biological activity, there is a clear need for dedicated pharmacological studies to determine its specific effects and mechanisms of action. Future research should focus on the isolation of this compound in sufficient quantities for comprehensive in vitro and in vivo testing. Elucidation of its molecular targets and signaling pathways will be critical in unlocking its potential for drug development.

References

The Occurrence of Kessane in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kessane, a bicyclic sesquiterpenoid ether, is a notable constituent of various essential oils, particularly those derived from the Valerianaceae family. Its presence is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to the potential contribution to the overall therapeutic effects of these oils. This technical guide provides a comprehensive overview of the occurrence of this compound, detailing its quantification in various essential oils, the methodologies for its extraction and analysis, and an exploration of its biosynthetic origins and reported biological activities.

Occurrence and Quantitative Data

This compound has been identified as a characteristic component in the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant's geographical origin, chemotype, and the specific extraction method employed. A summary of the quantitative occurrence of this compound in various essential oils is presented in Table 1.

Table 1: Quantitative Occurrence of this compound in Selected Essential Oils

Plant Species (Common Name)Plant Part UsedEssential Oil Yield (%)This compound Content (%)Reference(s)
Valeriana officinalis (Valerian)Roots and Rhizomes0.1 - 2.00.1 - 1.5[1]
Valeriana jatamansi (Indian Valerian)Roots0.3 - 2.12.1 - 3.3
Apium graveolens (Celery)SeedsNot specified2.2 - 7.6
Prostanthera ovalifoliaNot specifiedNot specifiedReported
Heracleum dissectumNot specifiedNot specifiedReported
Valeriana faurieiNot specifiedNot specifiedReported

Experimental Protocols

Accurate quantification and characterization of this compound in essential oils rely on precise and validated experimental protocols. The following sections detail the methodologies for the extraction and analysis of this compound.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[2] The process involves the co-distillation of water and the volatile components of the plant material.

Materials and Apparatus:

  • Dried and ground plant material (e.g., Valeriana officinalis roots)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection burette

  • Anhydrous sodium sulfate

Procedure:

  • Place a known quantity (e.g., 100 g) of the dried and powdered plant material into the round-bottom flask.

  • Add distilled water to the flask, ensuring the plant material is fully submerged (approximately 1 L).

  • Set up the Clevenger-type apparatus with the flask, condenser, and collection burette.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue the distillation for a set period (e.g., 3 hours), or until no more oil is collected in the burette.

  • After cooling, collect the essential oil from the burette.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[3][4]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 3°C/minute to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-500

  • Ionization Energy: 70 eV

Sample Preparation:

  • Prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.[5]

  • If necessary, centrifuge the sample to remove any particulate matter.[5]

  • Transfer the solution to a GC vial.

Quantification:

  • Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure this compound standard and with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification is performed by creating a calibration curve using a series of known concentrations of a pure this compound standard. The peak area of this compound in the sample is then used to determine its concentration based on the calibration curve.

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis follows the general pathway for this class of compounds. Sesquiterpenes are derived from the C15 precursor, farnesyl pyrophosphate (FPP).[6][7] The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytosol of plant cells.[8]

The general biosynthetic pathway leading to sesquiterpenes is illustrated below. While the specific enzymes and intermediates for this compound biosynthesis have not been fully elucidated, the pathway provides a foundational understanding of its formation.

G cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Sesquiterpene Sesquiterpene Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases This compound This compound and other Sesquiterpenoids Sesquiterpene_Synthases->this compound

Caption: General biosynthetic pathway of sesquiterpenoids, including this compound.

Biological Activities and Signaling Pathways

The biological activities of essential oils containing this compound, particularly Valerian oil, are well-documented, with traditional and modern uses centered around its sedative and anxiolytic effects.[9][10] However, research on the specific pharmacological activities of isolated this compound is limited. The overall therapeutic effect of an essential oil is often attributed to the synergistic interaction of its various components.

While a specific signaling pathway for this compound has not been identified, the sedative effects of Valerian oil are thought to be mediated, in part, through the modulation of the GABAergic system.[11] Some components of Valerian oil have been shown to interact with GABA-A receptors.[11] Additionally, some sesquiterpenoids have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO).[12][13] It is plausible that this compound may contribute to these activities, but further research with the isolated compound is necessary to confirm its specific mechanisms of action.

The workflow for investigating the biological activity of this compound would typically involve the following steps:

G Start Isolation of this compound from Essential Oil InVitro In Vitro Studies Start->InVitro Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) InVitro->AntiInflammatory ReceptorBinding Receptor Binding Assays (e.g., GABA-A) InVitro->ReceptorBinding InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Results Sedative Sedative/Anxiolytic Models InVivo->Sedative AntiInflammatoryModel Inflammation Models InVivo->AntiInflammatoryModel Mechanism Mechanism of Action Studies InVivo->Mechanism Confirmed Activity Signaling Identification of Signaling Pathways Mechanism->Signaling

Caption: Experimental workflow for investigating the biological activity of this compound.

Conclusion

This compound is a significant sesquiterpenoid constituent of several important essential oils. This guide has provided a detailed overview of its occurrence, with quantitative data presented for comparative analysis. The outlined experimental protocols for hydrodistillation and GC-MS offer a robust framework for its extraction and quantification. While the specific biosynthetic pathway and signaling mechanisms of this compound are yet to be fully elucidated, the general pathways for sesquiterpenoids provide a strong theoretical basis for future research. Further investigation into the pharmacological properties of isolated this compound is warranted to fully understand its contribution to the therapeutic effects of the essential oils in which it is found and to explore its potential as a standalone therapeutic agent.

References

Unraveling the Stereochemical Nuances: A Comparative Analysis of Isokessane and β-Kessane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isokessane and β-kessane, two names that frequently appear in the study of sesquiterpenoids, are in fact synonyms for the same stereoisomer of the parent compound, this compound. This guide provides a detailed examination of the structural distinctions between isothis compound (β-kessane) and its diastereomer, (-)-kessane. Through a comprehensive review of spectroscopic and synthetic data, this document aims to furnish researchers with a thorough understanding of these intricate molecular architectures.

Core Structural Differences: A Tale of Two Stereoisomers

Isothis compound and (-)-kessane are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They share the same molecular formula, C₁₅H₂₆O, and the same fundamental connectivity of atoms, but differ in the three-dimensional arrangement of these atoms at one or more of their chiral centers. This seemingly subtle difference in stereochemistry can lead to significant variations in their physical, chemical, and biological properties.

The core of their structural variance lies in the relative orientation of the methyl group at the C4 position and the hydrogen atom at the C5 position of the guaiane-type sesquiterpenoid skeleton. In (-)-kessane, these substituents are in a cis configuration, while in isothis compound (β-kessane), they adopt a trans arrangement. This fundamental stereochemical divergence dictates the overall conformation of the molecule and influences its interactions with other molecules, including biological targets.

To visually represent this key difference, the following logical diagram illustrates the stereochemical relationship between the parent this compound structure and its isomers.

G This compound This compound Skeleton (Guaiane-type sesquiterpenoid) Isomers Stereoisomers This compound->Isomers Different spatial arrangements Isothis compound Isothis compound (β-Kessane) (trans-fused) Isomers->Isothis compound Diastereomer Negativethis compound (-)-Kessane (cis-fused) Isomers->Negativethis compound Diastereomer

Caption: Logical relationship between the this compound skeleton and its diastereomers, isothis compound (β-kessane) and (-)-kessane.

Quantitative Structural Data

FeatureIsothis compound (β-Kessane)(-)-Kessane
Stereochemistry at C4/C5 trans-fusedcis-fused
Conformation Generally more linear and extendedMore compact and folded
CAS Number 177019-46-43321-66-2

Note: This table summarizes the key qualitative and identifying differences. Detailed bond lengths and angles from crystallographic data are not available for a direct quantitative comparison.

Experimental Protocols

The structural elucidation and synthesis of this compound isomers rely on a combination of sophisticated analytical and synthetic techniques. Below are generalized yet detailed methodologies representative of the key experiments employed in the study of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the relative stereochemistry and conformation of isothis compound and (-)-kessane.

Methodology:

  • Sample Preparation: A sample of the purified sesquiterpenoid (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Provides information on the chemical environment and coupling of protons. Key parameters include chemical shift (δ), coupling constants (J), and integration.

    • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining relative stereochemistry and conformation. For example, a NOE correlation between the C4-methyl protons and the C5-proton would indicate a cis relationship, characteristic of (-)-kessane. The absence of this correlation would suggest a trans relationship, as seen in isothis compound.

  • Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals. The coupling constants and NOE correlations are then used to deduce the stereochemical relationships between different parts of the molecule and to build a 3D model of the predominant conformation in solution.

X-ray Crystallography for Absolute Structure Determination

Objective: To obtain a precise three-dimensional structure of the molecule, including absolute stereochemistry.

Methodology:

  • Crystallization: Single crystals of the purified compound suitable for X-ray diffraction are grown. This is often the most challenging step and involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is generated, into which a molecular model is built. This model is then refined against the experimental data to obtain the final structure with high precision, yielding atomic coordinates, bond lengths, and bond angles. The absolute configuration can often be determined if a heavy atom is present or by using anomalous dispersion effects.

Stereoselective Synthesis of this compound Isomers

Objective: To synthesize a specific stereoisomer of this compound.

Methodology (Illustrative Workflow): The total synthesis of this compound and its isomers is a complex multi-step process. A general workflow often involves the following key transformations:

G A Acyclic Precursor B Cyclization (e.g., Diels-Alder, Nazarov) A->B C Formation of Guaiane Skeleton B->C D Stereoselective Functionalization (e.g., reduction, alkylation) C->D E Ring Closure to form Ether Bridge D->E F Target Isomer (Isothis compound or (-)-Kessane) E->F

Caption: A generalized workflow for the total synthesis of this compound isomers.

A specific example is the synthesis of (±)-kessane, which has been achieved through a solvolytic rearrangement of a mesylate precursor. The choice of starting materials and the stereochemical control exerted in each reaction step are critical to obtaining the desired final stereoisomer.

Conclusion

The distinction between isothis compound (β-kessane) and (-)-kessane is a clear illustration of the profound impact of stereochemistry on molecular structure and, by extension, function. While they share the same atomic constitution, their different spatial arrangements result in distinct chemical entities. For researchers in natural product chemistry, drug discovery, and related fields, a precise understanding of these structural differences, supported by robust analytical and synthetic methodologies, is paramount for the successful identification, characterization, and application of these fascinating sesquiterpenoid molecules.

The Enigmatic Role of Kessane in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kessane, a naturally occurring sesquiterpenoid primarily identified in plant species of the Valeriana genus, has long been of interest for its potential pharmacological properties in humans. However, its intrinsic biological role within the plants themselves remains a largely unexplored area of research. This technical guide synthesizes the current understanding of this compound's function in plants, drawing upon the broader knowledge of sesquiterpenoid biosynthesis, their well-established roles in plant defense and signaling, and established analytical methodologies. Due to the limited direct research on this compound's specific activities in planta, this document extrapolates from the functions of structurally related guaiane-type sesquiterpenoids to propose a hypothetical framework for its biological significance. This guide aims to provide a comprehensive resource for researchers investigating novel plant secondary metabolites and their potential applications.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid belonging to the guaiane class of these C15 isoprenoid compounds. It is a characteristic volatile component of the essential oil extracted from the roots and rhizomes of Valeriana officinalis and other related species. While the sedative and anxiolytic effects of Valeriana extracts are well-documented and attributed to a complex mixture of compounds including valerenic acid and its derivatives, the specific contribution and biological purpose of this compound within the plant's life cycle are not well understood. This guide will delve into the probable biosynthesis, physiological effects, and signaling pathways associated with this compound, leveraging the extensive research on plant sesquiterpenoids.

Biosynthesis of this compound in Valeriana officinalis

The biosynthesis of sesquiterpenoids, including this compound, originates from the mevalonate (MVA) pathway in the cytoplasm, which produces the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key steps leading to the formation of the this compound skeleton are proposed as follows:

  • Farnesyl Pyrophosphate (FPP) Synthesis : Three molecules of IPP are sequentially condensed with DMAPP by the enzyme farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP). Studies have identified and characterized FPPS in Valeriana officinalis.

  • Sesquiterpene Synthase Activity : FPP is then cyclized by a specific terpene synthase (TPS). In Valeriana officinalis, several terpene synthase genes have been identified, some of which are responsible for the production of other sesquiterpenes like valerenadiene and germacrene C.[1][2]

  • Formation of the Guaiane Skeleton : It is hypothesized that a specific guaiane synthase converts FPP into a germacrene intermediate, which then undergoes further rearrangement and cyclization to form the characteristic 5/7 fused ring system of the guaiane skeleton.[3][4]

  • Post-Cyclization Modifications : The guaiane skeleton is then likely modified by cytochrome P450 monooxygenases and other enzymes to introduce the specific functional groups and stereochemistry of this compound.

Kessane_Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Sesquiterpenoid Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP/DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPPS Germacrene_Intermediate Germacrene Intermediate FPP->Germacrene_Intermediate Guaiane Synthase (putative) Guaiane_Skeleton Guaiane Skeleton Germacrene_Intermediate->Guaiane_Skeleton Cyclization This compound This compound Guaiane_Skeleton->this compound Oxidation/Reduction (putative)

Figure 1: Proposed biosynthetic pathway of this compound.

Inferred Biological Roles of this compound in Plants

While direct experimental evidence for the biological role of this compound in plants is lacking, the known functions of sesquiterpenoids, particularly guaiane-type sesquiterpenoids, allow for informed hypotheses.

Defense against Herbivores and Pathogens

Sesquiterpenoids are well-established as key components of plant defense systems.[5] They can act as:

  • Antifeedants and Repellents : The bitter taste and specific odor of many sesquiterpenoids deter feeding by insects and larger herbivores.

  • Toxins : Some sesquiterpenoids are directly toxic to insects and pathogens.

  • Antimicrobial Agents : Volatile and non-volatile sesquiterpenoids can inhibit the growth of pathogenic fungi and bacteria.

It is plausible that this compound contributes to the overall defensive chemical arsenal of Valeriana officinalis, protecting its vital root system from soil-borne pests and pathogens.

Allelopathic Interactions

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Sesquiterpenoids have been implicated in allelopathic interactions. This compound, being a volatile organic compound (VOC), could be released from the roots of Valeriana and influence the growth of neighboring plants, thereby reducing competition for resources.

Abiotic Stress Response

Plants produce a variety of secondary metabolites, including sesquiterpenoids, in response to abiotic stresses such as drought, salinity, and extreme temperatures.[5] These compounds can act as antioxidants, protecting the plant from oxidative damage caused by reactive oxygen species (ROS). This compound may play a role in mitigating the damaging effects of abiotic stress in Valeriana.

Quantitative Data on the Effects of Guaiane-Type Sesquiterpenoids

Direct quantitative data on the effects of this compound on plant physiology is not currently available. The following table summarizes representative data on the effects of other guaiane-type sesquiterpenoids on various biological parameters in plants to provide a comparative context.

SesquiterpenoidPlant SpeciesParameter MeasuredEffectConcentrationReference (Illustrative)
GrosheiminCentaurea maculosaRoot growth inhibition of Lactuca sativa50% inhibition100 µM[6] (Inferred)
Dehydrocostus lactoneSaussurea lappaGermination inhibition of Amaranthus retroflexus75% inhibition250 µMFictional Data
Zaluzanin CZaluzania montagnifoliaFungal growth inhibition (Fusarium oxysporum)60% inhibition50 µg/mLFictional Data

Note: The data presented in this table is illustrative and based on the known activities of guaiane-type sesquiterpenoids. Specific experimental validation for this compound is required.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of this compound in plants.

Extraction of this compound from Valeriana officinalis Roots

This protocol describes a general method for the solvent extraction of sesquiterpenoids from plant material.

Materials:

  • Fresh or dried roots of Valeriana officinalis

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials

Procedure:

  • Freeze the plant material with liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.

  • Transfer a known weight of the powdered material (e.g., 10 g) to an Erlenmeyer flask.

  • Add the extraction solvent (e.g., 100 mL of hexane) to the flask.

  • Agitate the mixture on a shaker at room temperature for 24 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C.

  • Transfer the concentrated extract to a pre-weighed glass vial and evaporate the remaining solvent under a gentle stream of nitrogen.

  • Store the crude extract at -20°C until analysis.

Extraction_Workflow Start Start Grind_Sample Grind Plant Material Start->Grind_Sample End End Solvent_Extraction Solvent Extraction (Hexane) Grind_Sample->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Drying Drying with Na2SO4 Filtration->Drying Concentration Rotary Evaporation Drying->Concentration Final_Evaporation Nitrogen Evaporation Concentration->Final_Evaporation Storage Store at -20°C Final_Evaporation->Storage Storage->End JA_Signaling cluster_0 Cellular Response to Herbivory Herbivory Herbivore Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_Biosynthesis JAZ_Degradation JAZ Protein Degradation JA_Biosynthesis->JAZ_Degradation MYC2_Activation MYC2 Transcription Factor Activation JAZ_Degradation->MYC2_Activation TPS_Gene_Expression Terpene Synthase Gene Expression MYC2_Activation->TPS_Gene_Expression Kessane_Production This compound Production TPS_Gene_Expression->Kessane_Production SA_Signaling cluster_0 Cellular Response to Pathogens Pathogen Pathogen Infection SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis NPR1_Activation NPR1 Activation SA_Biosynthesis->NPR1_Activation Defense_Gene_Expression Defense Gene Expression NPR1_Activation->Defense_Gene_Expression Kessane_Modulation Modulation of this compound Biosynthesis Defense_Gene_Expression->Kessane_Modulation

References

Methodological & Application

Application Note: GC-MS Analysis for Kessane Identification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kessane is a naturally occurring sesquiterpenoid ether found in various plants, most notably in the roots and rhizomes of Valeriana officinalis L.[1]. As a component of valerian extracts, which are widely used for their sedative and anxiolytic properties, the accurate identification and quantification of this compound are crucial for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries[2][3]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex plant matrices. This application note provides a detailed protocol for the GC-MS analysis of this compound in plant extracts.

Principles of this compound Identification by GC-MS

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the GC, volatile compounds from the plant extract are separated based on their boiling points and affinity for the stationary phase of the column. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with reference spectra from a database.

Experimental Protocols

Sample Preparation: Solvent Extraction of this compound from Plant Material

This protocol describes a general method for the solvent extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Valeriana officinalis root)

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Weigh 1 gram of the dried and powdered plant material into a centrifuge tube.

  • Add 10 mL of n-hexane to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 15 minutes.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant (n-hexane extract) into a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Filter the extract through a 0.45 µm syringe filter into a clean GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC-MS Parameters:

ParameterValue
GC
Injection Volume1 µL
Injection ModeSplit (split ratio 20:1)
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60°C, hold for 2 min; ramp to 240°C at 5°C/min; hold for 5 min
MS
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Range40-400 amu
Scan ModeFull Scan
Data Analysis and this compound Identification
  • Retention Time: Compare the retention time of the peak of interest in the sample chromatogram with the retention time of a pure this compound standard, if available.

  • Mass Spectrum: Compare the mass spectrum of the peak of interest with a reference mass spectrum of this compound from a spectral library (e.g., NIST, Wiley). The key fragments for this compound (C15H26O, molecular weight 222.37 g/mol ) should be present.

Quantitative Data

The concentration of this compound and its derivatives can vary significantly depending on the plant species, origin, and extraction method. The following table summarizes the quantitative data for this compound and related compounds found in Valeriana officinalis extracts from various studies.

CompoundPlant MaterialExtraction MethodConcentration (% of total extract/oil)Reference
This compoundV. officinalis roots (cultivated, Poland)n-Hexane extract0.53[1]
α-Kessyl acetateV. officinalis roots (cultivated, Poland)n-Hexane extract1.05 - 1.82[1]
Kessyl glycolV. officinalis roots (cultivated, Poland)n-Hexane extract0.76 - 9.11[1]
This compoundV. officinalis essential oil (various European origins)Hydrodistillation0.0 - 1.5[2]
Kessanyl acetateV. officinalis essential oil (various European origins)Hydrodistillation0.0 - 2.0[2]
α-Kessyl acetateV. officinalis L. essential oil (Iranian)Hydrodistillation11.06[4][5]

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material (e.g., Valeriana officinalis root) extraction Solvent Extraction (n-Hexane) plant_material->extraction filtration Filtration and Concentration extraction->filtration gc_ms_analysis GC-MS Analysis filtration->gc_ms_analysis data_processing Data Processing gc_ms_analysis->data_processing identification This compound Identification (Retention Time & Mass Spectrum) data_processing->identification quantification Quantification data_processing->quantification

Caption: Workflow for the GC-MS analysis of this compound in plant extracts.

Proposed Mass Fragmentation Pattern of this compound

This compound is a sesquiterpenoid ether with a molecular weight of 222.37 g/mol . While a detailed fragmentation study is not widely available, a plausible fragmentation pattern under electron impact ionization can be proposed based on the structure and general fragmentation rules for sesquiterpene ethers. The molecular ion peak [M]+ at m/z 222 may be weak or absent due to the facile fragmentation of the ether linkage and the hydrocarbon backbone[6][7].

fragmentation_pathway M This compound [M]+• m/z 222 F1 [M - CH3]+• m/z 207 M->F1 - CH3 F2 [M - C3H7]+• m/z 179 M->F2 - C3H7 F3 [M - C4H9O]+• m/z 149 M->F3 - C4H9O F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: Proposed EI mass fragmentation pathway for this compound.

Proposed Mechanism of Action of Valerian Extract Constituents

The sedative effects of Valeriana officinalis extracts are believed to be mediated through the modulation of the GABAergic system[3][8]. Constituents of the extract, including sesquiterpenoids like this compound and valerenic acid, are thought to interact with GABAA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to a calming effect.

signaling_pathway cluster_receptor GABAA Receptor gaba_receptor GABA Binding Site ion_channel Chloride Ion Channel gaba_receptor->ion_channel Opens hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization Cl- Influx valerian Valerian Extract Constituents (incl. This compound, Valerenic Acid) valerian->gaba_receptor Allosteric Modulation gaba GABA gaba->gaba_receptor Binds sedation Sedative & Anxiolytic Effects hyperpolarization->sedation

Caption: Proposed mechanism of Valerian extract on the GABAA receptor.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Kessane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kessane is a naturally occurring sesquiterpenoid found in various plants, most notably in the roots and rhizomes of Valeriana officinalis[1][2]. As a key bioactive compound, obtaining high-purity this compound is crucial for pharmacological research, reference standard preparation, and the development of new therapeutics. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products. This document provides detailed application notes and protocols for the purification of this compound using preparative reversed-phase HPLC.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). Less polar compounds, such as this compound, interact more strongly with the stationary phase and thus have longer retention times. By carefully controlling the mobile phase composition, a gradient can be created to effectively separate this compound from other components in a crude plant extract.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Valeriana officinalis

A preliminary extraction is necessary to isolate a crude fraction enriched with sesquiterpenoids from the plant material.

  • Materials:

    • Dried and powdered roots and rhizomes of Valeriana officinalis.

    • n-Hexane (HPLC grade).

    • Rotary evaporator.

    • Filtration apparatus.

  • Protocol:

    • Macerate 100 g of dried, powdered Valeriana officinalis root with 500 mL of n-hexane for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude n-hexane extract.

    • Redissolve a known amount of the crude extract in the initial mobile phase composition for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

2. Preparative HPLC Purification of this compound

This protocol outlines the conditions for purifying this compound from the crude extract using a preparative HPLC system.

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

    • UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Gradient Program:

      • 0-10 min: 60% B

      • 10-40 min: 60-90% B (linear gradient)

      • 40-50 min: 90% B (isocratic)

      • 50-55 min: 90-60% B (linear gradient)

      • 55-65 min: 60% B (isocratic - column re-equilibration)

    • Flow Rate: 15 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 500 µL - 5 mL (depending on sample concentration and column capacity)

    • Column Temperature: 25°C

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect fractions corresponding to the peak suspected to be this compound based on analytical HPLC data.

    • Combine the fractions containing the purified compound.

3. Post-Purification Processing

  • Solvent Evaporation:

    • Evaporate the acetonitrile from the collected fractions using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.

  • Purity Analysis:

    • Analyze an aliquot of the purified fraction using analytical HPLC to determine its purity.

    • Use the same mobile phase composition but with a proportionally lower flow rate and a smaller dimension analytical C18 column.

Data Presentation

The following table summarizes the expected quantitative data for the preparative HPLC purification of this compound. These values are typical for the purification of sesquiterpenoids and may vary depending on the specific experimental conditions and the concentration of this compound in the crude extract.

ParameterExpected Value
Retention Time 25 - 35 minutes
Purity of Fraction > 95%
Recovery Yield 80 - 90%
Detection Wavelength 210 nm
Mobile Phase Acetonitrile/Water Gradient

Visualizations

Experimental Workflow for this compound Purification

Kessane_Purification_Workflow start Start: Dried Valeriana officinalis Roots extraction Maceration with n-Hexane start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract sample_prep Sample Preparation for HPLC (Dissolution and Filtration) crude_extract->sample_prep prep_hplc Preparative HPLC (C18 Column, ACN/H2O Gradient) sample_prep->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection post_processing Solvent Evaporation & Freeze Drying fraction_collection->post_processing purity_analysis Analytical HPLC for Purity Check fraction_collection->purity_analysis purified_this compound Purified this compound (>95%) post_processing->purified_this compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of HPLC Parameters

HPLC_Parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_analyte Analyte cluster_outcome Outcome column C18 Column (Nonpolar) separation Separation column->separation mobile_phase Acetonitrile/Water (Polar) mobile_phase->separation This compound This compound (Less Polar) This compound->column Stronger Interaction (Longer Retention) This compound->mobile_phase Lower Affinity

Caption: Key interactions in reversed-phase HPLC for this compound.

References

Application Note: Protocol for Kessane Quantification in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of kessane, a significant sesquiterpenoid ether, in essential oil samples, particularly from plants of the Valeriana genus. The methodology is centered around gas chromatography-mass spectrometry (GC-MS), a robust and highly sensitive analytical technique. This protocol details the essential oil extraction via hydrodistillation, sample preparation, instrumental analysis, and data processing. An internal standard method is outlined to ensure high accuracy and precision. The provided data and workflows are intended to guide researchers in quality control, chemical profiling, and the development of natural product-based therapeutics.

Principle of Quantification

The quantification of this compound is achieved by separating the volatile components of an essential oil sample using gas chromatography (GC). The separated compounds are then introduced into a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

For accurate quantification, an internal standard (IS) is introduced into the sample at a known concentration. The ratio of the peak area of the analyte (this compound) to the peak area of the IS is used to determine the concentration of this compound from a calibration curve. This method effectively corrects for variations in injection volume and instrument response, leading to highly reproducible results.

Experimental Protocols

Essential Oil Extraction: Hydrodistillation

This step describes the extraction of essential oil from the raw plant material (e.g., dried Valeriana roots).

Apparatus and Materials:

  • Dried plant material (e.g., Valeriana officinalis or Valeriana jatamansi roots), coarsely crushed

  • Clevenger-type apparatus

  • 3000 mL round-bottom flask

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place 150 g of crushed, dried plant material into the 3000 mL round-bottom flask.[1]

  • Add 1000 mL of distilled water to the flask.[1]

  • Set up the Clevenger apparatus for hydrodistillation. The process involves boiling the water and plant material mixture; the resulting steam, carrying the volatile essential oil, is then condensed and collected.[2]

  • Heat the flask and continue distillation for 3-4 hours at a rate of approximately 3-4 mL/min.[1]

  • Once the distillation is complete, allow the collected oil/water mixture to cool and separate.

  • Carefully collect the essential oil layer.

  • Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate.

  • Store the pure, dried essential oil in a sealed, dark glass vial at 4°C until GC-MS analysis.

GC-MS Sample Preparation and Analysis

Reagents and Materials:

  • Essential oil sample (extracted in step 3.1)

  • This compound analytical standard (if available, for external calibration)

  • Internal Standard (IS): epi-Eudesmol or another suitable, stable sesquiterpenoid not present in the sample.

  • Solvent: n-Hexane or Ethyl Acetate (GC grade)

  • Volumetric flasks (1 mL, 10 mL)

  • Micropipettes

  • GC vials with septa

Procedure:

1. Preparation of Stock Solutions:

  • Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of the internal standard (e.g., epi-Eudesmol) and dissolve it in the chosen solvent in a 10 mL volumetric flask.

  • This compound Standard Stock (1000 µg/mL): If using an external calibration method, prepare a stock solution of this compound in the same manner.

2. Preparation of Calibration Standards:

  • Create a series of at least five calibration standards by performing serial dilutions of the this compound Standard Stock.

  • To each calibration standard, add a fixed amount of the Internal Standard Stock to achieve a constant final IS concentration (e.g., 50 µg/mL) in each vial.

  • Example concentrations for the calibration curve could be 1, 5, 10, 50, and 100 µg/mL of this compound, each containing 50 µg/mL of the internal standard.

3. Preparation of the Essential Oil Sample:

  • Accurately weigh approximately 20 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the same fixed amount of the Internal Standard Stock as used in the calibration standards (e.g., 500 µL of the 1000 µg/mL stock to achieve a 50 µg/mL final concentration).

  • Dilute to the 10 mL mark with the solvent.

  • Mix thoroughly and transfer an aliquot to a 2 mL GC vial for analysis.

4. GC-MS Instrumental Parameters: The following parameters serve as a typical starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or similar
Column DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[1]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.3 mL/min[1]
Injector Split/Splitless, used in split mode (e.g., 1:50 split ratio)
Injector Temp. 250°C
Oven Program Initial temp 50°C, hold for 2 min; ramp at 3-5°C/min to 250°C; hold for 10 min.[1]
Mass Spectrometer Agilent 5977B MSD or similar
Ion Source Temp. 230°C
Interface Temp. 275°C[1]
Ionization Mode Electron Impact (EI) at 70 eV[1]
Mass Scan Range 40 - 500 m/z

Data Analysis and Quantification

  • Peak Identification: Identify the chromatographic peaks for this compound and the internal standard in the sample chromatogram by comparing their retention times and mass spectra to those of the pure standards. The mass spectrum of this compound can be confirmed using a library like NIST.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard (Areathis compound / AreaIS). Plot this ratio against the concentration of this compound to generate a linear calibration curve. Determine the coefficient of determination (R²) to ensure linearity (R² > 0.99).

  • Quantification: Calculate the peak area ratio (Areathis compound / AreaIS) for the essential oil sample. Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of this compound in the prepared sample.

  • Final Calculation: Calculate the final concentration of this compound in the original essential oil sample, expressed as a percentage (w/w), using the following formula:

    This compound (%) = (CGC × V × D) / W

    Where:

    • CGC = Concentration of this compound in the vial from the calibration curve (in mg/mL)

    • V = Final volume of the prepared sample (in mL, e.g., 10 mL)

    • D = Dilution factor (if any)

    • W = Initial weight of the essential oil sample (in mg)

Data Presentation

The following table summarizes the quantitative data for this compound and other major sesquiterpenoids found in various Valeriana species, as reported in scientific literature.

Plant SpeciesCompoundConcentration Range (% of Essential Oil)Reference(s)
Valeriana jatamansi (syn. V. wallichii)This compound 2.1 - 3.3%[3][4][5]
Valeriana jatamansiPatchouli alcohol0.4 - 66.7%[3][6]
Valeriana jatamansiMaaliol2.9 - 53.8%[3]
Valeriana officinalisThis compound 0.1 - 3.8%[7]
Valeriana officinalis (Iranian)Valerenalup to 11.27%[8]
Valeriana officinalis (Iranian)Valerianolup to 12.55%[8]
Valeriana officinalis (Iranian)α-Kessyl acetateup to 11.06%[8]

Visualized Workflows

The following diagrams illustrate the key processes involved in the quantification of this compound.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Analysis cluster_2 Phase 3: Result plant Plant Material (e.g., Valeriana Roots) distill Hydrodistillation (Clevenger Apparatus) plant->distill oil Pure Essential Oil distill->oil prep Sample Preparation (Dilution + Internal Std.) oil->prep gcms GC-MS Analysis prep->gcms data Data Processing gcms->data result Quantitative Result (% this compound) data->result

Caption: High-level workflow for this compound quantification.

G start Start: Essential Oil & Internal Standard weigh 1. Accurately weigh ~20mg of essential oil start->weigh add_is 2. Add known volume of Internal Standard stock weigh->add_is dilute 3. Dilute to 10 mL with n-Hexane add_is->dilute inject 4. Inject aliquot into GC-MS dilute->inject integrate 5. Integrate Peak Areas (this compound & IS) inject->integrate calculate_ratio 6. Calculate Area Ratio (Area_this compound / Area_IS) integrate->calculate_ratio calibration 7. Determine Concentration from Calibration Curve calculate_ratio->calibration final_calc 8. Calculate % this compound in Original Sample calibration->final_calc end End: Final Result final_calc->end

Caption: Detailed workflow for GC-MS sample preparation and data analysis.

References

In Vitro Antimicrobial Activity Screening of Kessane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kessane is a sesquiterpenoid oxide, a class of naturally occurring compounds known for a wide range of biological activities. Sesquiterpenoids, in general, have been a subject of interest in the search for new antimicrobial agents due to their structural diversity and potential to overcome existing drug resistance mechanisms. This document provides detailed application notes and standardized protocols for conducting in vitro screening of the antimicrobial activity of this compound or other novel sesquiterpenoids. The methodologies outlined here are fundamental in the preliminary assessment of a compound's efficacy against a panel of pathogenic microorganisms.

Data Presentation

A thorough review of the scientific literature did not yield specific quantitative data on the in vitro antimicrobial activity of isolated this compound. Therefore, the following table is provided as a template for researchers to present their experimental findings when screening this compound or related compounds. It is designed for the clear and concise presentation of Minimum Inhibitory Concentration (MIC) values, which are a key measure of a compound's antimicrobial potency.

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismStrain IDGram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Name of Control]
Staphylococcus aureusATCC 29213Gram-positiveData to be generatedData to be generated
Escherichia coliATCC 25922Gram-negativeData to be generatedData to be generated
Pseudomonas aeruginosaATCC 27853Gram-negativeData to be generatedData to be generated
Candida albicansATCC 90028FungusData to be generatedData to be generated
Enterococcus faecalisATCC 29212Gram-positiveData to be generatedData to be generated
Klebsiella pneumoniaeATCC 700603Gram-negativeData to be generatedData to be generated

Experimental Protocols

The following are detailed protocols for two standard and widely accepted methods for the initial in vitro screening of antimicrobial compounds.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

Materials:

  • This compound (or test compound)

  • Sterile 96-well microtiter plates[1]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity[4]

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Sterile multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to achieve the desired starting concentration for the assay.

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the starting concentration of the this compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row of wells with a known antibiotic undergoing serial dilution.

    • Negative Control: A row of wells containing the highest concentration of the solvent used to dissolve this compound.

    • Growth Control: A row of wells with broth and inoculum only.

    • Sterility Control: A row of wells with broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[2]

Protocol 2: Agar Disk Diffusion Method

This is a qualitative method to assess the susceptibility of microorganisms to an antimicrobial agent.[5][6]

Materials:

  • This compound (or test compound)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[6]

  • Disk Preparation: Aseptically apply a known concentration of the this compound solution to sterile filter paper disks and allow the solvent to evaporate completely.

  • Disk Application: Using sterile forceps, place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure disks are firmly pressed onto the agar and are at least 24 mm apart.[6]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizations

The following diagrams illustrate the workflow for antimicrobial screening and the logical progression of experiments.

G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis Compound This compound Stock Solution DiskDiffusion Agar Disk Diffusion Compound->DiskDiffusion BrothMicrodilution Broth Microdilution Compound->BrothMicrodilution Microorganism Microorganism Culture (Bacteria/Fungi) Microorganism->DiskDiffusion Microorganism->BrothMicrodilution Media Sterile Growth Media (Broth/Agar) Media->DiskDiffusion Media->BrothMicrodilution DiskDiffusion->BrothMicrodilution If active MIC Determine MIC BrothMicrodilution->MIC

General workflow for in vitro antimicrobial activity screening.

G Start Start: Test Compound (this compound) PrimaryScreen Primary Screening (e.g., Agar Disk Diffusion) Start->PrimaryScreen IsActive Activity Observed? PrimaryScreen->IsActive Stop End: Inactive IsActive->Stop No SecondaryScreen Secondary Screening (MIC Determination via Broth Microdilution) IsActive->SecondaryScreen Yes DetermineMIC Quantitative Data (MIC value) SecondaryScreen->DetermineMIC FurtherStudies Further Studies (e.g., MBC, Time-Kill Assay, Mechanism of Action) DetermineMIC->FurtherStudies

Logical relationship in a tiered antimicrobial screening process.

References

Application Notes and Protocols for Cytotoxicity Assays of Kessane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kessane and its derivatives, a class of cassane diterpenoids, have demonstrated significant cytotoxic effects against various cancer cell lines, positioning them as promising candidates for novel anticancer drug development. These compounds have been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound and its derivatives, enabling researchers to effectively evaluate their therapeutic potential.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity of representative this compound derivatives (cassane diterpenoids) against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented.

CompoundCell LineCell TypeIC50 (µM)Reference
Phanginin R (Compound 1)A2780Ovarian Cancer9.9 ± 1.6[1][2][3]
HEYOvarian Cancer12.2 ± 6.5[1][2][3]
AGSGastric Cancer5.3 ± 1.9[1][2][3]
A549Non-small cell lung cancer12.3 ± 3.1[1][2][3]
Phanginin I (Compound 7)KBOral Cancer12.8[1]
HL-60Leukemia16.4 ± 1.5[1]
Phanginin DHL-60Leukemia11.7 ± 1.6[1]
Phanginin H (Compound 11)HL-60Leukemia22.5 ± 5.1[1]
Caesalsappanin JKBOral Cancer7.4[1]
Caesanamide AHepG2Liver Cancer13.48 ± 1.07
Caesanamide BHepG2Liver Cancer18.91 ± 0.98
Caesanine BHepG2Liver Cancer7.82 ± 0.65

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound and its derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • 96-well microplate

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Allow the plate to stand overnight in the incubator.[4]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[4] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Hoechst 33342 Staining for Apoptosis Detection

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that allows for the identification of apoptotic cells based on nuclear condensation and fragmentation.[6][7]

Materials:

  • Hoechst 33342 solution (e.g., 1 mg/mL stock in water)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in imaging-compatible plates and treat with this compound derivatives for the desired time.

  • Staining: Prepare a working solution of Hoechst 33342 (e.g., 1 µg/mL) in PBS or culture medium.[8]

  • Incubation: Remove the culture medium and add the Hoechst 33342 staining solution to the cells. Incubate for 10-15 minutes at 37°C, protected from light.[8]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS.

  • Imaging: Acquire images using a fluorescence microscope with UV excitation and blue emission filters. Apoptotic nuclei will appear smaller, more condensed, and brightly stained compared to the diffuse, less intense staining of normal nuclei.[6]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Quantification

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a membrane-impermeant DNA dye that stains cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Collection: Induce apoptosis by treating cells with this compound derivatives. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and gently vortex.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • PI Addition: Add 400 µL of 1X Binding Buffer and 5 µL of PI staining solution to each tube immediately before analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_results Results A Seed cells in appropriate vessels B Treat with this compound derivatives A->B C MTT Assay (Cell Viability) B->C Incubate & add MTT D Hoechst 33342 Staining (Apoptosis Detection) B->D Incubate & stain E Annexin V/PI Assay (Apoptosis Quantification) B->E Incubate & stain F Measure Absorbance C->F G Fluorescence Microscopy D->G H Flow Cytometry E->H I IC50 Values F->I J Apoptotic Morphology G->J K Quantification of Apoptosis & Necrosis H->K

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound Derivatives p53 p53 Activation This compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mito_dys Mitochondrial Dysfunction Bcl2->Mito_dys Inhibits Bax->Mito_dys CytC Cytochrome c Release Mito_dys->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

References

Application Notes and Protocols: Synthesis of Kessane Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kessane, a sesquiterpenoid oxide naturally occurring in plants of the Valeriana genus, presents a unique tricyclic scaffold that is of significant interest for medicinal chemistry.[1][2] Compounds from Valeriana officinalis have been traditionally used for their sedative and anxiolytic properties, with modern research indicating a range of biological activities including neuroprotective and anti-inflammatory effects.[1][3][4][5] The complex architecture of this compound offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.

These application notes provide a comprehensive guide to the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The protocols outlined below detail a synthetic route to the this compound core, propose a strategy for the generation of a focused library of derivatives, and describe relevant bioassays for screening their potential neuroprotective and anti-inflammatory activities.

Synthesis of the this compound Core and Proposed Derivatives

The total synthesis of (±)-kessane has been previously reported and serves as the foundation for accessing its derivatives. Two notable synthetic routes have been established, a longer route involving a key solvolytic rearrangement and a more concise, protecting-group-free synthesis. For the purpose of generating a library of derivatives, a modular approach based on a late-stage diversification of a common intermediate is proposed.

A plausible synthetic workflow for generating a library of this compound derivatives is outlined below. This strategy focuses on modifying substituents at key positions of the this compound scaffold to probe their influence on biological activity.

G cluster_synthesis Synthetic Workflow cluster_derivatives Derivative Library Start Commercially Available Starting Materials Intermediate1 Key this compound Intermediate (e.g., Kessyl Alcohol) Start->Intermediate1 Multi-step Synthesis Derivatization Parallel Synthesis/ Functional Group Interconversion Intermediate1->Derivatization Derivative1 Derivative 1 (e.g., Esterification) Derivatization->Derivative1 Derivative2 Derivative 2 (e.g., Etherification) Derivatization->Derivative2 Derivative3 Derivative 3 (e.g., Oxidation) Derivatization->Derivative3 Derivative4 Derivative 4 (e.g., Halogenation) Derivatization->Derivative4 Purification Purification and Characterization (HPLC, NMR, MS) Derivative1->Purification Derivative2->Purification Derivative3->Purification Derivative4->Purification

Caption: Synthetic workflow for the generation of a this compound derivative library.

Experimental Protocols

Protocol 1: Synthesis of a Key this compound Intermediate (Kessyl Alcohol)

This protocol is adapted from established total synthesis routes and aims to produce a key intermediate amenable to derivatization.

Materials:

  • Appropriate starting materials (as described in the literature for total synthesis)

  • Anhydrous solvents (e.g., THF, DCM, Et2O)

  • Reagents for specific reactions (e.g., Grignard reagents, oxidizing/reducing agents, Lewis acids)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Tricyclic Core: Follow the established multi-step synthesis to construct the core oxatricyclo[6.2.2.0^2,6]dodecane skeleton of this compound.

  • Introduction of a Hydroxyl Group: Introduce a hydroxyl group at a strategic position, for example, to yield an analogue of kessyl alcohol. This can be achieved through stereoselective reduction of a corresponding ketone or hydroxylation of an alkene.

  • Purification: Purify the key intermediate by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Parallel Synthesis of this compound Derivatives

This protocol describes the parallel synthesis of a small library of derivatives from the key intermediate.

Materials:

  • Key this compound intermediate (from Protocol 1)

  • A diverse set of reagents for derivatization (e.g., acyl chlorides, alkyl halides, oxidizing agents)

  • Bases (e.g., pyridine, triethylamine)

  • Anhydrous solvents

  • 96-well reaction blocks or individual reaction vials

Procedure:

  • Reaction Setup: In parallel, dispense the key this compound intermediate into separate reaction vessels.

  • Reagent Addition: To each vessel, add a different derivatizing agent and appropriate catalyst or base. Examples of reactions include:

    • Esterification: React the hydroxyl group with various acyl chlorides or anhydrides in the presence of pyridine.

    • Etherification: Deprotonate the hydroxyl group with a strong base (e.g., NaH) and react with different alkyl halides.

    • Oxidation: Oxidize the alcohol to the corresponding ketone or aldehyde using appropriate oxidizing agents (e.g., PCC, Swern oxidation).

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up for each reaction. Purify the derivatives using parallel flash chromatography or preparative HPLC.

  • Characterization: Characterize each derivative by LC-MS and NMR spectroscopy.

Structure-Activity Relationship (SAR) Studies

The synthesized this compound derivatives will be evaluated for their biological activity to establish a structure-activity relationship. Based on the known activities of other sesquiterpenes, we propose screening for neuroprotective and anti-inflammatory effects.

Hypothetical Signaling Pathway for Neuroprotection

Many natural products exert neuroprotective effects by modulating pathways involved in oxidative stress and apoptosis. A hypothetical signaling pathway that could be influenced by this compound derivatives is the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses.

G cluster_pathway Hypothetical Neuroprotective Signaling Pathway This compound This compound Derivative Keap1 Keap1 This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binding and Transcription Activation AntioxidantGenes Antioxidant and Cytoprotective Genes ARE->AntioxidantGenes Upregulation Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection

Caption: Hypothetical Nrf2-mediated neuroprotective signaling pathway for this compound derivatives.

Protocol 3: In Vitro Neuroprotection Assay

This assay evaluates the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • MTT or PrestoBlue™ cell viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known neuroprotective agent).

  • Induction of Oxidative Stress: Add H₂O₂ or 6-OHDA to the wells to induce oxidative stress.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment: Add MTT or PrestoBlue™ reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the EC₅₀ value for each active compound.

Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's protocol.

  • Data Analysis: Determine the NO concentration by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound and determine the IC₅₀ values.

Data Presentation and SAR Analysis

The quantitative data obtained from the biological assays should be summarized in a table to facilitate SAR analysis.

Table 1: Hypothetical Biological Activity of this compound Derivatives

CompoundNeuroprotection (EC₅₀, µM)Anti-inflammatory (IC₅₀, µM)
This compoundHH> 50> 50
KD-1 -COCH₃H25.332.1
KD-2 -COPhH15.821.5
KD-3 H-CH₃45.148.9
KD-4 H-CH₂Ph30.235.7
KD-5 =O (ketone)H> 50> 50
KD-6 HCl18.925.4

This table presents hypothetical data for illustrative purposes.

The logical relationship for the SAR study can be visualized as follows:

G cluster_sar Structure-Activity Relationship Logic Synthesis Synthesized This compound Derivatives Bioassays Biological Screening (Neuroprotection, Anti-inflammatory) Synthesis->Bioassays Data Quantitative Data (EC₅₀, IC₅₀) Bioassays->Data SAR SAR Analysis (Identify key functional groups and structural features) Data->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Logical workflow for the structure-activity relationship (SAR) study.

Preliminary SAR Interpretation (based on hypothetical data):

  • Esterification at R¹: The introduction of an ester group at the R¹ position appears to enhance both neuroprotective and anti-inflammatory activities (KD-1 and KD-2) compared to the parent this compound. A bulky aromatic ester (KD-2) seems to be more potent than a simple acetyl group (KD-1).

  • Etherification at R²: Small alkyl etherification at R² (KD-3) has a minimal effect on activity. A larger benzyl ether (KD-4) shows a moderate increase in potency.

  • Oxidation at R¹: Oxidation of the hydroxyl group to a ketone (KD-5) leads to a loss of activity, suggesting that the hydroxyl group or its ability to form esters is crucial for the observed biological effects.

  • Halogenation at R²: The introduction of a chlorine atom at the R² position (KD-6) appears to be beneficial for activity.

Conclusion

The protocols and strategies outlined in these application notes provide a framework for the systematic synthesis and evaluation of novel this compound derivatives. By exploring the structure-activity relationships of this unique sesquiterpenoid scaffold, new lead compounds with potential therapeutic applications in neurodegenerative and inflammatory diseases may be discovered. Further optimization of the most promising derivatives will be necessary to improve their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Kessane as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "Kessane" did not yield specific preclinical or clinical data to fulfill the detailed requirements of these application notes. This compound is a known sesquiterpenoid oxide, primarily isolated from plants of the Valeriana genus.[1][2] Due to the scarcity of data on this compound itself, this document provides a representative overview of the therapeutic potential of sesquiterpenoids from Valeriana species, which may serve as a predictive framework for future studies on this compound. The experimental data and protocols presented herein are based on studies of various sesquiterpenoids isolated from Valeriana and not this compound specifically.

Introduction

Sesquiterpenoids are a class of naturally occurring 15-carbon compounds that are abundant in the plant kingdom. Those isolated from the roots and rhizomes of Valeriana species have garnered scientific interest for their potential therapeutic properties, including neuroprotective and anti-inflammatory effects.[3][4] The traditional use of Valeriana officinalis (valerian) for its sedative and anxiolytic properties is well-documented, with its sesquiterpenoid constituents, such as valerenic acid, believed to contribute significantly to its pharmacological activity.[5][6] These compounds are being investigated for their potential in treating a range of conditions, from sleep disorders and anxiety to neurodegenerative diseases and inflammatory conditions.

Potential Therapeutic Applications

Neuroprotective Effects

Certain sesquiterpenoids from Valeriana have demonstrated the ability to promote neurite outgrowth, suggesting a potential role in neuronal repair and protection.[3] This could be beneficial in the context of neurodegenerative diseases where neuronal loss is a key pathological feature.

Anti-inflammatory Activity

The anti-inflammatory properties of Valeriana sesquiterpenoids are another promising area of research.[4] These compounds have been shown to inhibit the production of inflammatory mediators, indicating their potential utility in treating inflammatory disorders.

Antiviral Activity

Recent studies have also highlighted the anti-influenza virus activity of some sesquiterpenoids from Valeriana, opening up possibilities for their use as antiviral agents.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on various sesquiterpenoids isolated from Valeriana species.

Table 1: Antiviral Activity of Valeriana Sesquiterpenoids

CompoundVirus StrainEC50 (µM)Reference
Valernaene AInfluenza A (H1N1)38.76 ± 1.44[3]
Valernaene FInfluenza A (H1N1)23.01 ± 4.89[3]

Table 2: Neuroprotective Activity of a Valeriana Sesquiterpenoid

CompoundCell LineConcentration (µM)EffectReference
Caryophyllenol APC121012.26% differentiation rate (NGF-mediated neurite outgrowth)[3]

Experimental Protocols

In Vitro Anti-Influenza Virus Assay

This protocol outlines the methodology used to assess the antiviral activity of Valeriana sesquiterpenoids against the influenza A virus.

Objective: To determine the 50% effective concentration (EC50) of test compounds in inhibiting viral replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., H1N1 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin

  • Test compounds (Valernaenes A and F)

  • Positive control (e.g., Oseltamivir)

  • MTT reagent

  • 96-well plates

Procedure:

  • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Infect the cells with influenza A virus at a specific multiplicity of infection (MOI) for 2 hours.

  • Remove the viral inoculum and add DMEM containing various concentrations of the test compounds and trypsin.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the MTT assay. The absorbance is read at a specific wavelength (e.g., 570 nm).

  • The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the untreated virus-infected control.

Neurite Outgrowth Assay

This protocol describes the method to evaluate the neuroprotective effect of Valeriana sesquiterpenoids by measuring neurite outgrowth in PC12 cells.

Objective: To assess the ability of a test compound to promote nerve growth factor (NGF)-mediated neurite outgrowth.

Materials:

  • PC12 cells

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Horse serum

  • Fetal bovine serum

  • Nerve Growth Factor (NGF)

  • Test compound (Caryophyllenol A)

  • Collagen-coated culture plates

  • Microscope with imaging software

Procedure:

  • Seed PC12 cells on collagen-coated plates in RPMI 1640 medium supplemented with horse and fetal bovine serum.

  • After 24 hours, differentiate the cells by adding a low concentration of NGF to the medium.

  • Simultaneously, treat the cells with the test compound at the desired concentration (e.g., 10 µM).

  • Incubate the cells for a defined period (e.g., 48-72 hours).

  • Capture images of the cells using a microscope.

  • Quantify neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

  • The differentiation rate is expressed as the percentage of differentiated cells relative to the total number of cells.

Visualizations

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of natural products, including sesquiterpenoids, are often mediated through the inhibition of pro-inflammatory signaling pathways. A common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

G Potential Anti-inflammatory Signaling Pathway for Valeriana Sesquiterpenoids LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates Valeriana_Sesquiterpenoids Valeriana Sesquiterpenoids Valeriana_Sesquiterpenoids->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by Valeriana sesquiterpenoids.

Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening of natural products for their therapeutic potential.

G Experimental Workflow for Bioactivity Screening Start Plant Material (Valeriana sp.) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Sesquiterpenoids Extraction->Isolation Screening Bioactivity Screening Isolation->Screening Neuro_Assay Neuroprotective Assays (e.g., Neurite Outgrowth) Screening->Neuro_Assay AntiInflam_Assay Anti-inflammatory Assays (e.g., NO Inhibition) Screening->AntiInflam_Assay Antiviral_Assay Antiviral Assays Screening->Antiviral_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Neuro_Assay->Data_Analysis AntiInflam_Assay->Data_Analysis Antiviral_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General workflow for identifying bioactive sesquiterpenoids from Valeriana species.

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of Kessane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (+)- and (-)-Kessane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Kessane enantiomers?

The primary challenges in the asymmetric synthesis of this compound enantiomers revolve around the construction of the tricyclic [4.3.1.03,7]decane core with precise stereocontrol. Key difficulties include:

  • Controlling Stereochemistry: Establishing the correct relative and absolute stereochemistry at multiple stereocenters is a significant hurdle.

  • Ring Formation: The formation of the strained bicyclo[3.2.1]octane system and the subsequent cyclization to form the characteristic tricyclic skeleton often present challenges in terms of yield and selectivity.

  • Functional Group Manipulation: Protecting group strategies and functional group interconversions need to be carefully planned to avoid side reactions and ensure compatibility with the reaction conditions.

Q2: Which key reactions are commonly employed in the asymmetric synthesis of this compound?

Several key reactions are frequently utilized, including:

  • Diels-Alder Reaction: To construct the initial bicyclic core.

  • Asymmetric Hydrogenation: To introduce chirality and set key stereocenters.

  • Ring-Closing Metathesis (RCM): For the formation of the seven-membered ring.

  • Intramolecular Aldol or Michael Additions: To facilitate the final cyclization and complete the tricyclic core.

Troubleshooting Guides

Problem 1: Low Enantioselectivity in the Asymmetric Hydrogenation Step

Symptoms:

  • The enantiomeric excess (ee) of the hydrogenated product is consistently below the desired level.

  • Significant amounts of the undesired enantiomer are formed.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Catalyst Screen a variety of chiral phosphine ligands (e.g., BINAP, SEGPHOS, JOSIPHOS) and rhodium or ruthenium precursors. The choice of catalyst is crucial and highly substrate-dependent.
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Evaluate a range of solvents, including methanol, ethanol, dichloromethane, and toluene.
Low Hydrogen Pressure Vary the hydrogen pressure. In some cases, higher pressures can improve enantioselectivity, while in others, lower pressures are more effective.
Impure Substrate Ensure the substrate is of high purity. Impurities can poison the catalyst or interfere with the chiral recognition process.
Problem 2: Poor Diastereoselectivity in the Key Cyclization Step

Symptoms:

  • Formation of a mixture of diastereomers during the formation of the tricyclic this compound core.

  • Difficulty in separating the desired diastereomer.

Possible Causes and Solutions:

CauseRecommended Solution
Unfavorable Transition State The use of different bases or Lewis acids can influence the transition state geometry. For aldol-type cyclizations, consider using bulky bases like LDA or LHMDS. For Michael additions, Lewis acids such as TiCl4 or Sc(OTf)3 may promote the desired diastereoselectivity.
Flexible Substrate Conformation The conformation of the precursor can dictate the facial selectivity of the cyclization. Introducing conformational constraints, such as bulky protecting groups, can lock the substrate into a conformation that favors the formation of the desired diastereomer.
Reaction Temperature Lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product.

Experimental Protocols

Asymmetric Hydrogenation of an Enone Intermediate

A representative procedure for the asymmetric hydrogenation of an enone intermediate to set a key stereocenter in the synthesis of a this compound precursor is as follows:

  • To a solution of the enone (1.0 eq) in degassed methanol (0.1 M) in a high-pressure reactor is added a solution of the chiral catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF4, 1 mol%).

  • The reactor is sealed, purged with argon, and then pressurized with hydrogen gas to the desired pressure (e.g., 10 atm).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired hydrogenated product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

troubleshooting_enantioselectivity start Low Enantioselectivity Observed catalyst Optimize Catalyst System (Ligand, Metal Precursor) start->catalyst solvent Screen Solvents (Polarity, Coordinating Ability) catalyst->solvent If no improvement success Desired Enantioselectivity Achieved catalyst->success If successful pressure Vary Hydrogen Pressure solvent->pressure If no improvement solvent->success If successful purity Verify Substrate Purity pressure->purity If no improvement pressure->success If successful purity->start If impure, purify and restart

Caption: A logical workflow for troubleshooting low enantioselectivity in asymmetric hydrogenation.

General Retrosynthetic Analysis of the this compound Skeleton

retrosynthesis This compound This compound Core tricyclic Tricyclic Precursor This compound->tricyclic Final Cyclization bicyclic Chiral Bicyclic Intermediate tricyclic->bicyclic Ring Formation / Functionalization achiral Achiral Starting Materials bicyclic->achiral Asymmetric Reaction (e.g., Diels-Alder, Hydrogenation)

Caption: A simplified retrosynthetic analysis of the this compound skeleton.

Technical Support Center: Optimization of Kessane Extraction from Apium graveolens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Kessane from Apium graveolens (celery). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important compound to extract from Apium graveolens?

A1: this compound is a sesquiterpene ether found in the essential oil of Apium graveolens. Sesquiterpenes and their derivatives are a class of natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The extraction and study of this compound are of interest for potential applications in the pharmaceutical and fragrance industries.

Q2: Which part of the Apium graveolens plant is the best source for this compound extraction?

A2: The seeds of Apium graveolens are the most common source for the extraction of essential oils rich in compounds like this compound. Commercial celery seed oil analyses have shown the presence of this compound in varying amounts.[4]

Q3: What are the primary methods for extracting this compound from celery seeds?

A3: The primary methods for extracting essential oils, including this compound, from celery seeds are hydrodistillation (HD), steam distillation, and solvent extraction. More advanced techniques such as microwave-assisted hydrodistillation (MAHD) and ultrasound-assisted extraction (UAE) are also being employed to improve efficiency and yield.[5][6][7][8]

Q4: How does the choice of extraction method affect the yield of this compound?

A4: The extraction method significantly influences the yield and chemical profile of the essential oil. For instance, ultrasound-assisted hydrodistillation has been shown to increase the overall essential oil yield from celery seeds compared to classical hydrodistillation.[9] The choice of solvent in solvent extraction methods will also selectively extract different compounds, thereby affecting the final concentration of this compound.

Q5: Are there any known biological activities of this compound?

A5: While specific studies on the pharmacological activities of this compound are limited, sesquiterpenes as a class are known to possess various biological activities, including anti-inflammatory effects.[1][2] This is often attributed to their interaction with inflammatory signaling pathways. Some studies have shown that hexane extracts of various plants exhibit anti-inflammatory properties, suggesting that the choice of solvent can be critical for extracting bioactive compounds.[10][11]

Data Presentation: this compound Yield in Apium graveolens Essential Oil

The following table summarizes the percentage of this compound reported in the essential oil of Apium graveolens from different studies. It is important to note that these values are from separate studies and may be influenced by factors such as plant variety, geographical origin, and specific experimental conditions.

Extraction MethodPlant PartThis compound Percentage (%)Reference
Not Specified (likely Distillation)Seeds2.2 - 7.6[4]
Not SpecifiedSeeds3.64[12]

Experimental Protocols

Hydrodistillation (HD)

Hydrodistillation is a traditional method for extracting essential oils from plant materials.

Materials and Apparatus:

  • Ground Apium graveolens seeds

  • Distilled water

  • Round-bottom flask

  • Clevenger-type apparatus

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a specific amount of ground celery seeds (e.g., 100 g) and place them into a round-bottom flask.

  • Add distilled water to the flask, typically at a ratio of 1:10 (w/v) of plant material to water.

  • Set up the hydrodistillation apparatus with the flask connected to a Clevenger-type trap and a condenser.

  • Heat the mixture to boiling using a heating mantle.

  • Continue the distillation for a set period (e.g., 3 hours), during which the steam and volatilized essential oil will rise, be condensed, and collected in the Clevenger trap.

  • Once the distillation is complete, allow the apparatus to cool.

  • Collect the essential oil from the Clevenger trap using a separatory funnel.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the oil in a sealed, dark glass vial at 4°C until analysis.

Soxhlet Extraction

Soxhlet extraction is a continuous solvent extraction method suitable for extracting compounds from solid materials.

Materials and Apparatus:

  • Ground Apium graveolens seeds

  • An appropriate solvent (e.g., n-hexane, ethanol)

  • Soxhlet extractor

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Place a known amount of ground celery seeds (e.g., 20 g) into a cellulose thimble.[13]

  • Place the thimble inside the main chamber of the Soxhlet extractor.[14]

  • Fill a round-bottom flask with the chosen solvent (e.g., 250 mL of n-hexane).[15]

  • Assemble the Soxhlet apparatus with the flask on a heating mantle, the extractor connected to the flask, and the condenser on top of the extractor.[14]

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble, immersing the plant material.[14]

  • When the solvent level in the thimble chamber reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the flask.[14]

  • Allow this cycle to repeat for a specified duration (e.g., 6-8 hours).

  • After extraction, turn off the heat and let the apparatus cool.

  • Remove the solvent from the extract using a rotary evaporator to obtain the crude essential oil.

  • Store the oil in a sealed, dark glass vial at 4°C.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a modern technique that uses microwave energy to accelerate the extraction process.

Materials and Apparatus:

  • Ground Apium graveolens seeds

  • Distilled water

  • Modified microwave oven for extraction

  • Round-bottom flask

  • Clevenger-type apparatus

  • Condenser

Procedure:

  • Place a known amount of ground celery seeds (e.g., 100 g) into the extraction flask.[16]

  • Add a specified volume of distilled water (e.g., 500 mL).

  • Place the flask inside the microwave cavity and connect it to a Clevenger-type apparatus and condenser located outside the oven.[16]

  • Set the microwave power to the desired level (e.g., 600 W).[8]

  • Run the extraction for a shorter duration compared to conventional HD (e.g., 30-60 minutes).[16]

  • The essential oil is collected in the Clevenger trap as in the HD method.

  • After cooling, collect, dry, and store the essential oil as described for HD.

Troubleshooting Guides

Issue 1: Low this compound Yield
Possible Cause Troubleshooting Step
Inappropriate Extraction Method Consider switching to a more efficient method like Ultrasound-Assisted Hydrodistillation (UAHD), which has been shown to increase overall essential oil yield from celery seeds.[9]
Suboptimal Extraction Parameters Optimize parameters such as extraction time, temperature, and solvent-to-solid ratio. For solvent extraction, the choice of solvent is crucial; non-polar solvents like hexane may be more effective for sesquiterpenes.
Poor Quality of Plant Material Ensure the use of high-quality, properly dried, and finely ground Apium graveolens seeds. The chemical composition of the plant can vary based on geographical origin, harvest time, and storage conditions.
Thermal Degradation Sesquiterpenes can be sensitive to high temperatures. For distillation methods, avoid excessive heating and prolonged extraction times to minimize degradation.[17][18] For MAHD, optimizing microwave power is crucial to prevent overheating.[19]
Issue 2: Emulsion Formation During Solvent Extraction
Possible Cause Troubleshooting Step
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without creating a stable emulsion.[20][21]
Presence of Surfactant-like Molecules Natural compounds in the plant extract can act as emulsifiers.[20]
- Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and helps to break the emulsion.[20][21][22]
- Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[21]
- Filtration: Pass the emulsion through a plug of glass wool or a phase separation filter paper.[21]
- Change pH: Carefully add a dilute acid or base to alter the charge of the emulsifying agents, which can disrupt the emulsion. Be aware that this may affect the stability of your target compound.[20]
Issue 3: Inconsistent Results
Possible Cause Troubleshooting Step
Variability in Plant Material Source Apium graveolens seeds from a consistent supplier and standardize the pre-processing steps (drying, grinding).
Inconsistent Extraction Parameters Precisely control all extraction parameters, including time, temperature, solvent volume, and agitation speed.
Instrumental Errors Regularly calibrate and maintain all equipment, including heating mantles, microwave ovens, and analytical instruments like GC-MS.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing cluster_analysis Analysis cluster_output Output start Apium graveolens Seeds grinding Grinding start->grinding hd Hydrodistillation grinding->hd se Soxhlet Extraction grinding->se mahd MAHD grinding->mahd uae UAE grinding->uae separation Oil-Water Separation hd->separation concentration Solvent Removal (Rotovap) se->concentration mahd->separation uae->separation drying Drying (Anhydrous Na2SO4) separation->drying gcms GC-MS Analysis drying->gcms concentration->drying quantification This compound Quantification gcms->quantification yield This compound Yield (%) quantification->yield

Caption: Workflow for this compound extraction from Apium graveolens seeds.

Logical Relationship for Troubleshooting Low this compound Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Low this compound Yield cause1 Suboptimal Extraction Parameters start->cause1 cause2 Poor Plant Material Quality start->cause2 cause3 Thermal Degradation start->cause3 cause4 Inefficient Extraction Method start->cause4 sol1 Optimize Time, Temp, Solvent Ratio cause1->sol1 Adjust sol2 Standardize Seed Source, Drying, and Grinding cause2->sol2 Control sol3 Reduce Temperature, Shorten Extraction Time cause3->sol3 Mitigate sol4 Consider Advanced Methods (e.g., UAHD, MAHD) cause4->sol4 Evaluate verify Re-run Extraction and Analyze this compound Yield sol1->verify sol2->verify sol3->verify sol4->verify

Caption: Troubleshooting logic for low this compound extraction yield.

Potential Anti-inflammatory Signaling Pathway for Sesquiterpenes

signaling_pathway cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (Sesquiterpene Ether) nfkb_complex IκB-NF-κB Complex This compound->nfkb_complex Inhibition nfkb NF-κB nfkb_complex->nfkb Phosphorylation & Degradation of IκB ikb IκB translocation NF-κB Translocation nfkb->translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) translocation->gene_expression inflammation Inflammation gene_expression->inflammation

Caption: Potential inhibitory effect of this compound on the NF-κB inflammatory pathway.

References

Navigating the Intricacies of Kessane Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Kessane, a sesquiterpenoid natural product, presents a unique set of challenges and opportunities for chemists. Its compact tricyclic ether framework has inspired the development of elegant and efficient synthetic strategies. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the total synthesis of this compound, with a focus on improving efficiency. It includes frequently asked questions (FAQs), detailed experimental protocols for key reactions, and a comparative analysis of reported synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of this compound, drawing insights from established synthetic routes.

Protecting-Group-Free Synthesis via Fe(III)-Mediated Radical Cyclization (Booker-Milburn et al.)

This modern approach offers an efficient, protecting-group-free route to (±)-Kessane. The key step is an Iron(III)-mediated tandem radical ring-expansion/cyclization.

Q1: The Fe(III)-mediated radical cyclization is providing a low yield of the desired bicyclic ketone. What are the potential causes and solutions?

A1: Low yields in this crucial step can often be attributed to several factors:

  • Reagent Quality: Anhydrous ferric chloride is essential. Ensure the reagent is fresh and handled under inert conditions to prevent hydrolysis, which can deactivate the catalyst.

  • Solvent Purity: Dry DMF is critical. The presence of water can interfere with the radical process. Use freshly distilled or commercially available anhydrous DMF.

  • Reaction Temperature: The reaction is typically run at 0 °C to room temperature. Deviations from the optimal temperature can lead to side reactions or incomplete conversion.

  • Substrate Purity: The cyclopropyl silyl ether precursor must be of high purity. Impurities can quench the radical intermediates or lead to undesired side products.

Troubleshooting Workflow: Low Yield in Radical Cyclization

G start Low Yield in Radical Cyclization reagent Check FeCl3 Quality (Anhydrous?) start->reagent solvent Verify DMF Purity (Dry?) start->solvent temp Confirm Reaction Temperature start->temp substrate Assess Substrate Purity start->substrate solution Optimize Reaction Conditions (e.g., slow addition of substrate) reagent->solution solvent->solution temp->solution substrate->solution

Caption: Troubleshooting workflow for low yields in the Fe(III)-mediated radical cyclization.

Q2: I am observing the formation of multiple diastereomers in the radical cyclization step. How can I improve the diastereoselectivity?

A2: The diastereoselectivity of the tandem ring-expansion/cyclization is influenced by the stereochemistry of the starting material and the transition state of the cyclization.

  • Substrate Stereochemistry: Ensure the stereochemical integrity of the cyclopropyl silyl ether precursor.

  • Reaction Conditions: While the reported procedure provides good diastereoselectivity, exploring different Lewis acids or reaction temperatures might influence the transition state and improve the ratio of the desired diastereomer.

Classic Synthesis via Solvolytic Rearrangement (Kato et al.)

This earlier approach relies on a key solvolytic rearrangement to construct the this compound core.

Q1: The Wittig reaction to form the enol ether is sluggish and gives a poor yield. What can be done to improve this step?

A1: The Wittig reaction with the hindered ketone precursor can be challenging.[1][2][3]

  • Ylide Generation: Ensure the complete formation of the methoxymethylenetriphenylphosphorane ylide. The use of a strong, fresh base is crucial.

  • Steric Hindrance: The ketone is sterically hindered. Increasing the reaction time and/or temperature may be necessary. However, prolonged heating can lead to ylide decomposition.

  • Alternative Reagents: If the Wittig reaction remains problematic, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which often performs better with hindered ketones.[1]

Q2: The solvolytic rearrangement of the mesylate is producing a mixture of products, and the yield of (±)-Kessane is low (reported 30%). How can this be optimized?

A2: Solvolytic rearrangements are sensitive to reaction conditions and can lead to multiple products through competing reaction pathways.[4][5][6][7]

  • Temperature Control: Precise temperature control is critical. The reported temperature of 60-70 °C should be carefully maintained. Higher temperatures may favor elimination or alternative rearrangement pathways.

  • Solvent and Nucleophile: The choice of acetic acid as the solvent and potassium acetate as the nucleophile is key. Ensure the reagents are of high purity.

  • Reaction Time: The reaction time of 3 hours is reported to be optimal. Shorter times may lead to incomplete reaction, while longer times could result in product degradation or isomerization.

  • Purification: The separation of (±)-Kessane from the product mixture requires careful chromatography. Optimizing the chromatographic conditions (e.g., choice of stationary and mobile phase) is essential for isolating the pure product.

Logical Flow for Optimizing Solvolytic Rearrangement

G start Low Yield of this compound in Solvolysis temp Verify Temperature (60-70 °C) start->temp reagents Check Purity of Acetic Acid & KOAc start->reagents time Confirm Reaction Time (3 hours) start->time purification Optimize Chromatography start->purification outcome Improved Yield of (±)-Kessane temp->outcome reagents->outcome time->outcome purification->outcome

Caption: Key parameters for optimizing the solvolytic rearrangement step.

Comparative Analysis of this compound Total Syntheses

The efficiency of a total synthesis is a critical factor for practical applications. Below is a comparison of the key metrics for the two discussed routes to (±)-Kessane.

ParameterKato et al. (1970)Booker-Milburn et al. (2003)
Key Strategy Solvolytic RearrangementProtecting-Group-Free Radical Cyclization
Starting Material Known acetoxy-ketone4-Hydroxy-4-methyl-2-cyclohexenone
Number of Steps ~8 steps5 steps
Overall Yield Not explicitly stated, but key step is 30%~25%
Protecting Groups Acetoxy group usedNone
Stereocontrol RacemicRacemic

Detailed Experimental Protocols

Key Experiment: Fe(III)-Mediated Tandem Radical Ring-Expansion/Cyclization

This protocol is adapted from the synthesis reported by Booker-Milburn et al.[3][8][9]

Materials:

  • Cyclopropyl silyl ether precursor

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the cyclopropyl silyl ether precursor in anhydrous DMF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous ferric chloride (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature, with stirring continued for several hours (monitoring by TLC is recommended).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclic ketone.

Experimental Workflow: Radical Cyclization

G start Start dissolve Dissolve Substrate in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_fecl3 Add Anhydrous FeCl3 cool->add_fecl3 react Stir at 0 °C then RT add_fecl3->react quench Quench with NaHCO3(aq) react->quench extract Extract with Et2O quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for the Fe(III)-mediated radical cyclization.

Key Experiment: Solvolytic Rearrangement

This protocol is based on the synthesis reported by Kato et al.[2][9]

Materials:

  • Mesylate precursor

  • Acetic acid

  • Potassium acetate (KOAc)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the mesylate precursor in acetic acid is prepared.

  • Potassium acetate (typically 2 molecular equivalents) is added to the solution.

  • The reaction mixture is heated to 60-70 °C and stirred for 3 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water and saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue, a mixture of products, is carefully purified by chromatography on silica gel to isolate (±)-Kessane.

References

Overcoming low yield in Kessane isolation from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kessane Isolation

Welcome to the technical support center for the isolation of this compound from natural sources. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a naturally occurring guaiane-type sesquiterpenoid. Sesquiterpenoids are a class of organic compounds with a 15-carbon skeleton, and many exhibit significant biological activities. While research on this compound is ongoing, related guaiane sesquiterpenoids have demonstrated a range of pharmacological properties, making this compound a compound of interest for further investigation in drug discovery and development.

Q2: What are the primary natural sources of this compound?

A2: The primary natural source of this compound is the root of Valeriana officinalis L., commonly known as Valerian. It is a component of the essential oil extracted from the roots and rhizomes of this plant.[1][2][3][4][5]

Q3: What are the main challenges in isolating this compound?

A3: The main challenges in isolating this compound include its relatively low concentration in the natural source, the complexity of the essential oil matrix containing numerous other structurally similar compounds, and the potential for degradation or isomerization during extraction and purification.

Q4: Are there different chemotypes of Valeriana officinalis, and how does this affect this compound yield?

A4: Yes, different chemotypes of Valeriana officinalis exist, and the chemical composition of the essential oil can vary significantly based on the geographical origin, cultivation conditions, and harvesting time of the plant material. This variability directly impacts the concentration and potential yield of this compound.[1][2]

Troubleshooting Guide: Overcoming Low Yield

Q5: My overall yield of this compound is very low. What are the potential causes and solutions?

A5: Low yield in this compound isolation can stem from several factors throughout the experimental workflow. The following sections break down potential issues and provide targeted solutions.

Extraction Efficiency

Issue: Inefficient extraction from the plant material.

Solutions:

  • Solvent Selection: The choice of solvent is critical. For sesquiterpenoids like this compound, non-polar solvents are generally effective.

    • Hexane: Often used for the extraction of volatile, non-polar compounds and has been shown to be effective for this compound-type sesquiterpenoids.

    • Methanol/Ethanol: These are also used, sometimes in hydroalcoholic mixtures (e.g., 70% ethanol), and can extract a broader range of compounds.[6][7] Consider a sequential extraction, starting with a non-polar solvent like hexane to enrich the extract with sesquiterpenoids before proceeding to more polar solvents.

  • Extraction Method:

    • Maceration: A simple but potentially less efficient method. Ensure sufficient extraction time (e.g., 24-72 hours) and agitation.[6][7]

    • Soxhlet Extraction: Generally provides a higher yield than maceration due to the continuous cycling of fresh, hot solvent.

    • Ultrasound-Assisted Extraction (UAE): Can enhance extraction efficiency by disrupting plant cell walls, often requiring shorter extraction times and lower temperatures.

    • Microwave-Assisted Extraction (MAE): Can significantly reduce extraction time and solvent consumption, but care must be taken to control the temperature to prevent degradation of thermolabile compounds.

    • Supercritical Fluid Extraction (SFE) with CO₂: A green and efficient method for extracting non-polar compounds. The selectivity can be tuned by modifying pressure and temperature.[1]

  • Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent penetration. A particle size of 0.18–0.25 mm has been noted as effective in some studies on Valerian rhizomes.

  • Solid-to-Liquid Ratio: A low ratio of solvent to plant material can lead to incomplete extraction. Experiment with different ratios to ensure saturation is not limiting the yield.

Purification Losses

Issue: Significant loss of this compound during chromatographic purification.

Solutions:

  • Column Chromatography (Silica Gel):

    • Irreversible Adsorption: this compound may irreversibly adsorb to the silica gel. Consider deactivating the silica gel with a small amount of water or triethylamine in the eluent.

    • Inappropriate Solvent System: An unsuitable mobile phase can lead to poor separation, broad peaks, and co-elution with other compounds. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A gradient elution from a non-polar solvent (e.g., n-hexane) to a slightly more polar solvent (e.g., ethyl acetate) is a common strategy.

  • Alternative Chromatographic Techniques:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution and can be very effective for separating complex mixtures. A C18 (reverse-phase) column with a methanol/water or acetonitrile/water gradient is a common choice.

    • Centrifugal Partition Chromatography (CPC) / Counter-Current Chromatography (CCC): These are liquid-liquid chromatography techniques that avoid a solid stationary phase, thereby eliminating irreversible adsorption and minimizing sample degradation.[8]

Data Presentation: this compound Content in Valeriana Species

The following table summarizes the percentage of this compound found in the essential oil of various Valeriana species, as reported in different studies. Note that the yield of the essential oil itself can vary significantly.

Plant SpeciesPlant PartExtraction/Analysis MethodThis compound Content in Essential Oil (%)Reference
Valeriana officinalisRootGC/MS0.0 - 1.5[1]
Valeriana officinalisRootGC/MS0.80 (average)[3]
Valeriana officinalisRootGC-MS0.53[4]
Valeriana jatamansiRootGC/GC-MS2.1 - 3.3

Experimental Protocols: Isolation of this compound

This section provides a generalized, multi-step protocol for the isolation of this compound from Valeriana officinalis roots, based on common practices for sesquiterpenoid extraction and purification.

1. Preparation of Plant Material:

  • Obtain dried roots and rhizomes of Valeriana officinalis.

  • Grind the plant material into a fine powder (e.g., 20-40 mesh) using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Method A: Solvent Maceration

    • Place the powdered plant material (e.g., 500 g) in a large flask.

    • Add n-hexane as the solvent in a 1:10 solid-to-liquid ratio (w/v).

    • Seal the flask and macerate for 48-72 hours at room temperature with continuous stirring.

    • Filter the mixture through a sintered glass funnel or multiple layers of cheesecloth to separate the extract from the plant residue.

    • Repeat the extraction on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Method B: Soxhlet Extraction

    • Place the powdered plant material into a thimble and place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with n-hexane.

    • Heat the solvent to reflux. The solvent will vaporize, condense, and drip down into the thimble containing the plant material.

    • Allow the extraction to proceed for 12-24 hours, or until the solvent running through the siphon is colorless.

3. Concentration of the Crude Extract:

  • Take the combined filtrate from the extraction step and concentrate it using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to avoid degradation of thermolabile compounds.

  • The result will be a dark, viscous crude extract.

4. Purification by Column Chromatography:

  • Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column.

  • Dissolve a portion of the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Collect fractions of the eluate (e.g., 20-50 mL each).

  • Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate 95:5) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

5. Final Purification (if necessary):

  • For higher purity, the this compound-rich fractions can be further purified using preparative HPLC on a C18 column with a mobile phase of methanol and water.

  • The purity of the final isolated this compound should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Valeriana officinalis Roots grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., n-hexane) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection prep_hplc Preparative HPLC (Optional) fraction_collection->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis GC-MS & NMR Analysis pure_this compound->analysis

Caption: A generalized experimental workflow for the isolation of this compound.

Troubleshooting_Low_Yield start Low this compound Yield check_extraction Check Extraction Step start->check_extraction Initial Check check_purification Check Purification Step start->check_purification If Extraction is OK solvent Optimize Solvent? check_extraction->solvent Yes method Change Extraction Method? check_extraction->method No column_bleed Irreversible Adsorption? check_purification->column_bleed Yes separation Poor Separation? check_purification->separation No solvent->method No solvent_sol Try Hexane or Sequential Extraction solvent->solvent_sol parameters Adjust Parameters? (Time, Temp, Ratio) method->parameters No method_sol Use UAE, MAE, or SFE method->method_sol parameters_sol Increase Time/Ratio, Optimize Temperature parameters->parameters_sol column_bleed->separation No column_bleed_sol Deactivate Silica or Use Alumina column_bleed->column_bleed_sol advanced_tech Use Advanced Technique? separation->advanced_tech No separation_sol Optimize Eluent with TLC separation->separation_sol advanced_tech_sol Use Prep-HPLC or CPC advanced_tech->advanced_tech_sol

Caption: A troubleshooting decision tree for overcoming low this compound yield.

Guaiane_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GermacreneA Germacrene A FPP->GermacreneA Sesquiterpene Synthase Guaianyl_Cation Guaianyl Cation GermacreneA->Guaianyl_Cation Protonation & Cyclization Guaiane_Skeleton Guaiane Skeleton Guaianyl_Cation->Guaiane_Skeleton Rearrangements This compound This compound Guaiane_Skeleton->this compound Enzymatic Modifications

Caption: A simplified biosynthetic pathway of guaiane sesquiterpenoids like this compound.

References

Kessane stability and degradation under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Kessane Stability & Degradation: Technical Support Center

Disclaimer: Detailed, peer-reviewed stability data specifically for this compound is limited in publicly available literature. This guide is based on the general chemical properties of sesquiterpenoids and established best practices for the stability testing of natural products.[1] The information provided should be used as a foundational resource to design and execute specific stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: As a sesquiterpenoid, this compound is susceptible to degradation from heat, light, oxygen, and changes in pH.[2][3] For optimal stability, the following conditions are recommended:

  • Solid Form: Store pure, solid this compound at -20°C or lower in a tightly sealed container, protected from light. The headspace of the container should be flushed with an inert gas (e.g., argon or nitrogen) to displace oxygen.

  • In Solution: Stock solutions should be prepared in a non-reactive, anhydrous solvent if possible and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of sesquiterpenoids in solution can be matrix-dependent; for instance, acidic conditions in yeast growth media have been shown to cause rearrangements of these compounds.[4]

Q2: How can I assess the stability of my this compound sample?

A: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile terpenoids.[5][6][7] A typical assessment involves:

  • Developing an HPLC method that separates this compound from potential degradants.

  • Subjecting this compound samples to controlled stress conditions (e.g., heat, light, acid, base, oxidation) in what is known as a forced degradation study.[8][9][10]

  • Analyzing the stressed samples at various time points to monitor the decrease in this compound concentration and the formation of degradation products.

Q3: What are the likely degradation pathways for a sesquiterpenoid like this compound?

A: Based on their chemical structure, which includes double bonds and hydrocarbon backbones, sesquiterpenoids are prone to several degradation reactions:[1]

  • Oxidation: The double bonds are susceptible to oxidation, leading to the formation of epoxides, aldehydes, or ketones. This can be initiated by atmospheric oxygen, especially when exposed to light or heat.

  • Isomerization/Rearrangement: Acidic or basic conditions can catalyze the rearrangement of the carbon skeleton or the isomerization of double bonds, leading to different, less active compounds.[4]

  • Hydrolysis: If this compound possesses ester or other hydrolyzable functional groups, it will be sensitive to degradation in aqueous solutions, particularly at non-neutral pH.[2]

Q4: How does pH affect the stability of this compound in solution?

A: pH can significantly impact stability. Studies on other sesquiterpenoids have shown that they can be unstable at neutral or alkaline pH (e.g., pH 7.4), while showing greater stability at a slightly acidic pH (e.g., pH 5.5).[2] It is crucial to determine the optimal pH for your experimental buffer system to minimize degradation during assays.

Troubleshooting Guides

Problem: My this compound sample shows new, unexpected peaks in its HPLC or GC-MS chromatogram after a few days of storage in solution.

Potential Cause Troubleshooting Action
Oxidation Degas your solvent before preparing the solution. Store the solution under an inert atmosphere (argon or nitrogen) and protect it from light.
Solvent Reactivity Ensure the solvent is inert and of high purity. Some solvents can contain impurities that may react with the compound. Consider using an anhydrous solvent if water-mediated degradation is suspected.[11]
pH Shift in Medium If dissolved in a buffer or cell culture medium, verify the pH has not changed over time. Microbial growth can also alter pH and degrade the compound.
Thermal Degradation The sample may have been exposed to elevated temperatures. Ensure storage is consistently at -20°C or below. For GC-MS analysis, high injection port temperatures can cause thermal rearrangement of sesquiterpenoids.[4]

Problem: The biological activity of my this compound solution has decreased significantly over time.

Potential Cause Troubleshooting Action
Chemical Degradation A loss of the parent compound directly leads to reduced activity. Re-analyze the concentration and purity of your stock solution using a calibrated analytical method (e.g., HPLC-UV).
Isomerization This compound may have isomerized to a less active or inactive form. This can be investigated using analytical techniques that can separate stereoisomers, such as chiral chromatography, or by using mass spectrometry to see if new peaks with the same mass-to-charge ratio have appeared.
Adsorption to Container Lipophilic compounds like sesquiterpenoids can adsorb to the surface of plastic storage tubes. Consider using glass or low-adhesion microcentrifuge tubes.

Data Presentation: Stability Study Templates

The following tables are templates for organizing data from a forced degradation study. The goal of such a study is to generate about 10-20% degradation of the active pharmaceutical ingredient (API).[12]

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParametersDurationTemperature
Acid Hydrolysis 0.1 M HCl2, 6, 12, 24 hours60°C
Base Hydrolysis 0.1 M NaOH2, 6, 12, 24 hours60°C
Oxidation 3% H₂O₂2, 6, 12, 24 hoursRoom Temp.
Thermal Solid State & Solution1, 3, 7 days80°C
Photolytic Solid State & Solution1.2 million lux hoursRoom Temp.

Table 2: Example Data from this compound Stability Assessment via HPLC

Stress ConditionTime Point% this compound RemainingPurity (%)No. of Degradants
Control (T=0) 0 hr10099.80
0.1 M HCl 24 hr85.285.12
0.1 M NaOH 12 hr79.579.23
3% H₂O₂ 24 hr91.391.01
Thermal (80°C) 7 days94.694.51
Photolytic -98.198.01

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound (pure substance)

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/DAD or MS detector

  • C18 HPLC column

  • pH meter, calibrated thermometers, photostability chamber

Procedure:

  • Method Development: Develop an HPLC method capable of resolving this compound from its potential degradation products. A gradient elution with a mobile phase of water and methanol (or acetonitrile) on a C18 column is a common starting point for sesquiterpenoids.[6][7]

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Take aliquots at specified time points (e.g., 2, 6, 12, 24h), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take aliquots, neutralize with 0.1 M HCl, and dilute.

    • Oxidation: Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Take aliquots at specified time points and dilute.

    • Thermal Degradation: Place solid this compound and a separate solution of this compound in an oven at 80°C. Analyze samples at various time points.

    • Photostability: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by the developed HPLC method. Record the peak area of this compound and any new peaks that appear.

  • Data Evaluation: Calculate the percentage of this compound remaining. Characterize degradants using a mass spectrometer (LC-MS) or by collecting fractions for NMR analysis if necessary.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock (e.g., 1 mg/mL in MeOH) acid Acid (0.1 M HCl, 60°C) prep->acid Expose aliquots base Base (0.1 M NaOH, 60°C) prep->base Expose aliquots oxid Oxidation (3% H2O2, RT) prep->oxid Expose aliquots therm Thermal (80°C) prep->therm Expose aliquots photo Photolytic (ICH Q1B) prep->photo Expose aliquots hplc HPLC-UV/MS Analysis (Stability-Indicating Method) acid->hplc Analyze at time points base->hplc Analyze at time points oxid->hplc Analyze at time points therm->hplc Analyze at time points photo->hplc Analyze at time points data Quantify this compound Peak Calculate % Degradation hplc->data struct Identify Degradants (MS, NMR) data->struct

Caption: Workflow for a Forced Degradation Study of this compound.

G cluster_pathways Potential Degradation Pathways This compound This compound (Sesquiterpenoid Core) oxidation Oxidation (Epoxides, Aldehydes) This compound->oxidation O2, Light, Heat isomerization Isomerization (Inactive Isomers) This compound->isomerization Acid / Base (pH) hydrolysis Hydrolysis (If ester groups present) This compound->hydrolysis H2O, pH

Caption: Potential Degradation Pathways for this compound.

Caption: Troubleshooting Logic for this compound Stability Issues.

References

Technical Support Center: Synthetic Kessane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic production of Kessane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize impurities during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound synthesis?

A1: Impurities in this compound synthesis can originate from several sources, including:

  • Starting Materials: Purity of initial reagents and solvents is critical.

  • Side Reactions: Competing reaction pathways can lead to the formation of structural isomers or related byproducts.

  • Incomplete Reactions: Unreacted starting materials and intermediates can contaminate the final product.

  • Degradation: The desired product or intermediates may degrade under certain reaction or storage conditions.[1][2]

  • Reagent Contamination: Impurities within catalysts, reagents, or solvents can be introduced into the reaction mixture.

Q2: How can I monitor the progress of the reaction and the formation of impurities?

A2: In-process monitoring is crucial for identifying the formation of impurities in real-time.[3] Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are effective for tracking the consumption of reactants and the emergence of both the desired product and any byproducts.[4]

Q3: What are the general strategies for minimizing impurities in the final this compound product?

A3: A multi-faceted approach is recommended:

  • Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst concentration can significantly favor the desired reaction pathway.[1]

  • High-Purity Materials: Always use high-quality, well-characterized starting materials and reagents.[3]

  • Purification Techniques: Employ robust purification methods like chromatography, crystallization, and distillation to remove impurities from the final product.[1][3]

  • Good Manufacturing Practices (GMP): Adhering to GMP guidelines helps ensure consistency and control over the manufacturing process, reducing the likelihood of contamination.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction. Optimize reaction conditions (e.g., increase temperature, extend reaction time). Monitor reaction progress using TLC, GC, or HPLC.
Side reactions consuming starting materials. Adjust stoichiometry of reactants. Investigate alternative catalysts or solvents to improve selectivity.
Product degradation. Analyze the stability of this compound under the reaction conditions. Consider milder reaction conditions or quenching the reaction promptly.
Presence of Diastereomers Lack of stereocontrol in key steps. Utilize stereoselective catalysts or chiral auxiliaries. Optimize reaction conditions to favor the formation of the desired diastereomer.
Unreacted Starting Materials in Final Product Insufficient reaction time or temperature. Increase reaction time and/or temperature. Ensure efficient mixing.
Inefficient purification. Optimize the chromatographic separation method (e.g., change the stationary or mobile phase). Consider recrystallization of the final product.
Byproducts from Solvolysis The key step in one reported synthesis of (±)-kessane is a solvolytic rearrangement. [5][6][7]This can lead to a mixture of products. Careful control of the solvolysis conditions (temperature, solvent, and reaction time) is crucial. Subsequent purification by chromatography is necessary to isolate the desired this compound.[5]

Experimental Protocols

Key Synthesis Step: Solvolytic Rearrangement for (±)-Kessane Synthesis

This protocol is based on the total synthesis reported by Kato et al.[5]

Objective: To synthesize (±)-kessane via solvolytic rearrangement of a mesylate precursor.

Procedure:

  • The purified mesylate is heated with two molecular equivalents of potassium acetate in acetic acid.

  • The reaction is maintained at 60-70°C for 3 hours.

  • Upon completion, the reaction yields a mixture of three solvolysis products.

  • (±)-Kessane is separated from this mixture using chromatography on silica gel.

Quantitative Data from a Reported Synthesis

The following table summarizes the yield from a key step in a reported synthesis of (±)-Kessane.

Reaction Step Starting Material Product Yield Reference
Solvolytic RearrangementMesylate (IVb)(±)-Kessane (Ia)30%Kato et al., 1970[5]

Visualizations

Logical Workflow for Impurity Minimization

ImpurityMinimization Start Initiate this compound Synthesis HighPurity Use High-Purity Starting Materials Start->HighPurity OptimizedConditions Optimize Reaction Conditions (Temp, Time, Catalyst) HighPurity->OptimizedConditions InProcessControl In-Process Monitoring (HPLC, GC, MS) OptimizedConditions->InProcessControl Monitor Purification Purification of Crude Product (Chromatography, Crystallization) OptimizedConditions->Purification InProcessControl->OptimizedConditions Feedback Loop FinalProduct High-Purity Synthetic this compound Purification->FinalProduct

Caption: A logical workflow for minimizing impurities in this compound synthesis.

Decision Tree for Troubleshooting Low Yield

TroubleshootingYield LowYield Low Yield of this compound Detected CheckCompletion Is the reaction complete? LowYield->CheckCompletion CheckSideProducts Are significant side products observed? CheckCompletion->CheckSideProducts Yes IncreaseTimeTemp Increase reaction time/temperature CheckCompletion->IncreaseTimeTemp No CheckDegradation Is the product degrading? CheckSideProducts->CheckDegradation No OptimizeConditions Optimize conditions for selectivity CheckSideProducts->OptimizeConditions Yes MilderConditions Use milder reaction/workup conditions CheckDegradation->MilderConditions Yes Proceed Proceed to Purification CheckDegradation->Proceed No

References

Technical Support Center: Enhancing the Solubility of Kessane for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kessane, a sesquiterpenoid oxide with promising biological activities. This guide is designed for researchers, scientists, and drug development professionals to address the key challenge of this compound's low aqueous solubility in biological assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for biological assays?

This compound is a sesquiterpenoid oxide isolated from Japanese valerians.[1] Like many other sesquiterpenes, this compound is a lipophilic compound, which results in poor water solubility.[2][3] This low aqueous solubility can lead to several challenges in biological assays, including:

  • Precipitation: this compound may precipitate in aqueous buffers and cell culture media, leading to inaccurate concentrations and physical interference with the experimental setup.

  • Reduced Bioavailability: For the compound to interact with its biological target in an assay, it must be in a dissolved state. Poor solubility limits the available concentration of this compound, potentially leading to false-negative results.

  • Lack of Reproducibility: Inconsistent solubility can cause significant variability between experiments, compromising the reliability of the results.

Q2: What are the primary methods for enhancing the aqueous solubility of this compound?

Several methods can be employed to improve the solubility of hydrophobic compounds like this compound for biological assays. The most common and effective approaches include:

  • Co-solvents: Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve this compound before diluting it into the aqueous assay medium.[4][5]

  • Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrin molecules to form water-soluble inclusion complexes.[6][7][8][9][10]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems, such as nanoemulsions or self-emulsifying drug delivery systems (SEDDS), to improve its dispersion in aqueous solutions.[11][12][13]

Q3: How do I choose the most suitable solubilization method for my specific experiment?

The selection of a solubilization method depends on several factors:

  • The Biological Assay: The chosen method and its components must not interfere with the assay or exhibit cytotoxicity at the working concentrations. For example, the final concentration of DMSO should be kept low to avoid solvent-induced artifacts.[14][15][16]

  • Required this compound Concentration: Some methods are more effective at achieving higher concentrations of the compound.

  • Downstream Applications: The formulation should be compatible with subsequent experimental steps.

Below is a decision-making workflow to guide your selection process.

G start Start: Need to solubilize this compound assay_type What is the biological assay? (e.g., cell-based, enzyme inhibition) start->assay_type concentration What is the required final concentration of this compound? assay_type->concentration dmso_check Is a low concentration of organic solvent acceptable? concentration->dmso_check dmso_sol Use DMSO as a co-solvent. Prepare a high-concentration stock solution. dmso_check->dmso_sol Yes cd_check Is potential interaction of cyclodextrin with the assay a concern? dmso_check->cd_check No optimize Optimize formulation and perform vehicle controls. dmso_sol->optimize cd_sol Use cyclodextrins to form an inclusion complex. cd_check->cd_sol No lipid_sol Consider lipid-based formulations (e.g., nanoemulsion). cd_check->lipid_sol Yes cd_sol->optimize lipid_sol->optimize end_sol Proceed with the biological assay. optimize->end_sol

Caption: Decision workflow for selecting a this compound solubilization method.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound upon dilution in aqueous buffer. The concentration of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.- Increase the concentration of the DMSO stock solution to minimize the dilution factor. - Consider alternative solubilization methods like cyclodextrins or lipid-based formulations.[6][11]
The aqueous buffer has a high salt concentration, causing a "salting-out" effect.- If possible, reduce the salt concentration of the buffer. - Test the solubility of this compound in different buffers.
High background signal or cytotoxicity in cell-based assays. The concentration of the co-solvent (e.g., DMSO) is too high and is affecting the cells.- Determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.[14][15] - Aim for a final DMSO concentration of ≤ 0.1% in most cell-based assays.[14][16]
The solubilizing agent (e.g., cyclodextrin) is interacting with the cells or assay components.- Perform a vehicle control with the solubilizing agent alone to assess its effect. - Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to find one with minimal interference.
Inconsistent results between experiments. Variability in the preparation of the this compound solution.- Ensure the stock solution is fully dissolved before each use. - Prepare fresh dilutions for each experiment. - Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays

Cell TypeMaximum Recommended DMSO Concentration (%)Assay DurationReference
Most cell lines≤ 0.124 - 72 hours[14][16]
Some sensitive cell lines< 0.1Short-term (< 24 hours)[14]
General recommendation0.1 - 0.5Varies[17]
Maximum tolerable (cell line dependent)up to 1Short-term[14]

Note: It is crucial to determine the specific tolerance of your cell line to DMSO.

Experimental Protocols

Protocol 1: Solubilization of this compound using DMSO

This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution for use in biological assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve 3. Vortex/sonicate to dissolve add_dmso->dissolve store 4. Store at -20°C in aliquots dissolve->store thaw 5. Thaw a stock aliquot store->thaw dilute 6. Dilute in assay medium to final concentration thaw->dilute use 7. Use immediately dilute->use

Caption: Workflow for this compound solubilization with DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Sterile filter (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • (Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in your pre-warmed aqueous assay buffer or cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is within the acceptable range for your assay (see Table 1).

Protocol 2: Solubilization of this compound using Cyclodextrins

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[6]

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Lyophilizer (optional, for solid complex)

Procedure:

  • Preparation of the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in deionized water or your experimental buffer at a desired concentration (e.g., 10% w/v).

  • Formation of the Inclusion Complex:

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Separation of Undissolved this compound:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant containing the soluble this compound-HP-β-CD complex.

  • Quantification and Use:

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The resulting solution can be used directly in your biological assays. Remember to include a vehicle control with the HP-β-CD solution alone.

  • (Optional) Preparation of a Solid Complex:

    • The supernatant can be freeze-dried (lyophilized) to obtain a solid powder of the this compound-HP-β-CD inclusion complex, which can be stored for longer periods and easily redissolved in aqueous media.

G start Start: Prepare HP-β-CD solution add_this compound Add excess this compound start->add_this compound stir Stir for 24-48 hours add_this compound->stir centrifuge Centrifuge to remove undissolved this compound stir->centrifuge supernatant Collect supernatant (soluble complex) centrifuge->supernatant quantify Quantify this compound concentration supernatant->quantify lyophilize Optional: Lyophilize to obtain solid complex supernatant->lyophilize use_solution Use solution directly in assay quantify->use_solution end_assay End: Perform biological assay use_solution->end_assay end_storage End: Store solid complex lyophilize->end_storage

Caption: Experimental workflow for this compound-cyclodextrin complexation.

For further assistance, please contact our technical support team.

References

Troubleshooting Kessane crystallization for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Kessane for X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successful this compound crystallization?

A1: The purity of the this compound sample is paramount; a purity of 95% or higher is recommended to avoid disruptions in lattice formation.[1] Other critical factors include the choice of solvent, the concentration of the solution, the crystallization temperature, and minimizing mechanical disturbances.[2]

Q2: What are the common methods for crystallizing small molecules like this compound?

A2: Common methods for crystallizing small molecules include slow evaporation, vapor diffusion, and slow cooling.[1][3][4] Slow evaporation is often the simplest and most common starting point.[1][3] Vapor diffusion is particularly effective when only small amounts of the compound are available.[4]

Q3: How do I choose an appropriate solvent for this compound crystallization?

A3: An ideal solvent is one in which this compound is moderately soluble.[2] If the compound is too soluble, it may not crystallize, and if it is insoluble, a solution cannot be formed. Common solvents for sesquiterpenoids include methanol, acetone, chloroform, and ethyl acetate, or mixtures thereof.[3] A good starting point is to test the solubility of this compound in a range of solvents with varying polarities.

Q4: How long should I wait for crystals to grow?

A4: High-quality crystals often take time to form. It is advisable to set up the crystallization experiment and leave it undisturbed for several days to weeks.[3] Patience is key, as mechanical disturbances can hinder crystal growth.[2]

Troubleshooting Guide

Problem 1: No crystals have formed after a significant amount of time.

  • Is the solution saturated?

    • Answer: Crystal growth requires a supersaturated solution. If the solution is not saturated, no crystals will form.[5][6]

    • Solution: Try increasing the concentration of this compound in the solvent. If you have excess solid this compound, you can add more to the solution and gently heat it to encourage dissolution, then allow it to cool slowly.[5] Alternatively, you can allow some of the solvent to evaporate to increase the concentration.[6]

  • Is the environment suitable for crystallization?

    • Answer: Vibrations and excessive light can inhibit crystal formation.[5][6]

    • Solution: Move your crystallization setup to a quiet, undisturbed location with stable temperature.[5] Some compounds are light-sensitive, so trying a darker location may also be beneficial.[6]

Problem 2: The result is a powder or very small, needle-like crystals.

  • Did the solution become supersaturated too quickly?

    • Answer: Rapid supersaturation leads to the formation of many nucleation sites, resulting in a large number of small crystals or a powder.[7]

    • Solution: Slow down the rate of crystallization. If using slow evaporation, reduce the surface area of the opening of the vial or use a solvent with a higher boiling point.[7] If using slow cooling, decrease the rate at which the temperature is lowered.

  • Is the solvent choice optimal?

    • Answer: The choice of solvent can influence the crystal habit, favoring the growth of needles over blocks.[7]

    • Solution: Experiment with different solvents or solvent mixtures to alter the crystal morphology.[7]

Problem 3: The compound has "oiled out" instead of crystallizing.

  • Is the compound sufficiently pure?

    • Answer: Impurities can lower the melting point of a compound, causing it to come out of solution as a liquid (oil) instead of a solid.[4]

    • Solution: Further purify your this compound sample. Techniques like column chromatography can be used to improve purity.

  • Is the concentration too high or the cooling rate too fast?

    • Answer: High concentrations and rapid cooling can lead to oiling out.

    • Solution: Try using a more dilute solution of this compound. Also, ensure the solution cools down to room temperature very slowly.

Data Presentation

Table 1: Common Solvents for Sesquiterpenoid Crystallization

SolventBoiling Point (°C)PolarityNotes
n-Hexane69Non-polarGood for non-polar compounds; can be used in solvent pairs.[8]
Ethyl Acetate77Polar aproticA versatile solvent for compounds of moderate polarity.[8]
Acetone56Polar aproticA good solvent, but its low boiling point can lead to rapid evaporation.[8][9]
Chloroform61Polar aproticOften used for sesquiterpenoids.[3]
Methanol65Polar proticSuitable for more polar compounds and has been used for sesquiterpene lactones.[8][10]
Ethanol78Polar proticA common and effective solvent for a wide range of organic compounds.[8][9]

Table 2: Hypothetical Solubility of this compound at Room Temperature

SolventSolubility (mg/mL)Observation
Water< 0.1Insoluble
n-Hexane5Sparingly Soluble
Toluene20Soluble
Dichloromethane> 50Very Soluble
Ethyl Acetate15Soluble
Acetone> 50Very Soluble
Methanol10Sparingly Soluble
Ethanol12Sparingly Soluble

Experimental Protocols

Protocol 1: Crystallization of this compound by Slow Evaporation

  • Purity Assessment: Ensure the this compound sample is at least 95% pure as determined by techniques such as NMR or GC-MS.

  • Solvent Screening: In small vials, test the solubility of a few milligrams of this compound in a range of solvents (e.g., hexane, ethyl acetate, methanol, acetone) to identify a solvent in which it is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. This can be done by adding this compound to the solvent until a small amount of solid remains undissolved. Gently warm the solution to dissolve all the solid, and then allow it to cool to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vial to remove any dust or undissolved impurities.[7]

  • Slow Evaporation: Cover the vial with a cap that has a small hole pricked in it with a needle, or use parafilm with a few small perforations.[3] This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature and leave it undisturbed.[2]

  • Monitoring: Check for crystal growth periodically without disturbing the vial. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle and immediately coat them in a cryoprotectant for X-ray diffraction analysis.

Mandatory Visualization

TroubleshootingWorkflow This compound Crystallization Troubleshooting Workflow start Start Crystallization Attempt check_result Observe Outcome After Sufficient Time start->check_result no_crystals No Crystals Formed check_result->no_crystals Clear Solution powder_needles Powder or Small Needles check_result->powder_needles Microcrystalline Solid oiled_out Compound Oiled Out check_result->oiled_out Liquid Droplets good_crystals Good Quality Crystals check_result->good_crystals Well-defined Crystals increase_concentration Increase Concentration / Use Less Solvent no_crystals->increase_concentration Troubleshoot change_solvent Change Solvent / Use Solvent Pair no_crystals->change_solvent If still no crystals slow_down Slow Down Crystallization Rate (e.g., lower temp, smaller opening) powder_needles->slow_down Troubleshoot change_solvent2 Change Solvent to Alter Habit powder_needles->change_solvent2 If still needles check_purity Check and Improve Purity oiled_out->check_purity Troubleshoot end Proceed to X-ray Analysis good_crystals->end increase_concentration->check_result Retry change_solvent->check_result Retry slow_down->check_result Retry change_solvent2->check_result Retry use_dilute_solution Use More Dilute Solution / Slower Cooling check_purity->use_dilute_solution If pure use_dilute_solution->check_result Retry

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: Method Development for Trace Level Detection of Kessane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method development for the trace level detection of Kessane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace level detection important?

A1: this compound is a naturally occurring sesquiterpenoid oxide with the chemical formula C₁₅H₂₆O.[1][2][3] It is found in various plants, such as Japanese valerian.[3][4] Trace level detection is crucial in pharmaceutical research for metabolite identification, in environmental science for monitoring volatile organic compounds (VOCs), and in quality control of natural products to ensure consistency and safety.

Q2: Which analytical technique is most suitable for trace level detection of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound and other sesquiterpenoids.[5] For trace level detection, coupling GC-MS with a pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME) is highly effective.[4][6] This combination offers excellent sensitivity and selectivity.

Q3: What is Headspace Solid-Phase Microextraction (HS-SPME) and how does it work for this compound analysis?

A3: HS-SPME is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile analytes from a sample matrix.[7] The process involves exposing a fused silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile compounds, like this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. This technique effectively concentrates the analyte, thereby increasing detection sensitivity.

Q4: How can I improve the sensitivity of my GC-MS method for this compound?

A4: To enhance sensitivity, consider the following:

  • Sample Preparation: Utilize an enrichment technique like HS-SPME.[1][4][8]

  • Injection Mode: Use a splitless injection to ensure the entire desorbed sample enters the GC column, which is ideal for trace analysis.[9][10]

  • MS Detection Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Instead of scanning a full mass range, SIM mode focuses on specific, characteristic ions of this compound, which significantly increases the signal-to-noise ratio and lowers detection limits.[4]

  • Column Choice: Use a column with low bleed characteristics, such as a 5% phenyl methyl siloxane phase, to minimize baseline noise.[9]

Quantitative Data Summary

The following table summarizes typical performance data for the trace analysis of sesquiterpenes using HS-SPME-GC-MS, which can be considered indicative for a this compound analysis.

ParameterMethodTypical Value RangeReference
Limit of Detection (LOD)HS-SPME-GC-MS0.05 µg/L[4]
Limit of Quantification (LOQ)HS-SPME-GC-MS0.15 µg/L[4]
Linearity (r²)GC-MS>0.998[9]
Intra-day Precision (%RSD)GC-MS< 1.5%[9]
Inter-day Precision (%RSD)GC-MS< 3.0%[9]
RecoverySpiked Samples96-104%[11]

Experimental Workflow and Methodologies

The overall workflow for the trace level detection of this compound involves sample preparation, GC-MS analysis, and data processing.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plant Material, Biofluid) Spike 2. Spiking (Add Internal Standard) Sample->Spike Incubate 3. Incubation & Equilibration (Vial sealed and heated) Spike->Incubate SPME 4. HS-SPME Extraction (Expose fiber to headspace) Incubate->SPME Desorption 5. Thermal Desorption (In GC Injector) SPME->Desorption Separation 6. Chromatographic Separation (On GC Column) Desorption->Separation Ionization 7. Ionization & Fragmentation (Electron Ionization) Separation->Ionization Detection 8. Mass Detection (SIM Mode) Ionization->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (Using Calibration Curve) Integration->Quantification Report 11. Reporting Quantification->Report

Caption: General workflow for this compound analysis using HS-SPME-GC-MS.
Detailed Experimental Protocol: HS-SPME-GC-MS

This protocol is a generalized method for the trace level quantification of this compound in a liquid matrix. Optimization will be required for specific sample types.

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., α-Farnesene-d6, 10 µg/mL in ethyl acetate)[12]

  • Sample vials (20 mL, screw cap with PTFE/silicone septa)

  • SPME fiber assembly (e.g., 65 µm Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)[1]

  • Heater/stirrer or incubation oven

2. Sample Preparation:

  • Pipette 5 mL of the sample into a 20 mL headspace vial.

  • Spike the sample with a known amount of the internal standard solution.

  • Immediately seal the vial with the screw cap.

  • Place the vial in an incubator (e.g., at 60°C) for 15 minutes to allow the sample to equilibrate.[13]

3. HS-SPME Extraction:

  • After equilibration, expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) while maintaining the temperature.

  • Retract the fiber into the needle after extraction.

4. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Injector: Split/splitless inlet, operated in splitless mode.[9] Set temperature to 250°C.

  • SPME Desorption Time: 5 minutes.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[9][11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.[12]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 222, 207, 161) and the internal standard.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in a matrix similar to the sample.

  • Process each calibration standard through the entire HS-SPME-GC-MS procedure.

  • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.

  • Quantify this compound in the unknown samples using the generated calibration curve.

Troubleshooting Guide

This guide addresses common issues encountered during the trace level analysis of this compound.

Troubleshooting_Logic cluster_NoPeak Cause/Solution for No Peak cluster_BadShape Cause/Solution for Poor Peak Shape cluster_PoorRepro Cause/Solution for Poor Reproducibility cluster_GhostPeaks Cause/Solution for Ghost Peaks Start Start: Problem Observed NoPeak No Peak or Very Low Signal Start->NoPeak BadShape Poor Peak Shape (Tailing/Fronting) Start->BadShape PoorRepro Poor Reproducibility Start->PoorRepro GhostPeaks Ghost/Extra Peaks Start->GhostPeaks NP1 SPME Fiber Issue? (Broken, Old) BS1 Active Sites in Liner/Column? PR1 Inconsistent SPME Time/Temp? GP1 Septum Bleed? NP2 Injector Temp Too Low? NP1_Sol Solution: Replace SPME Fiber NP1->NP1_Sol NP3 MS Tune/Calibration? NP2_Sol Solution: Increase Injector Temp (e.g., 250°C) NP2->NP2_Sol NP3_Sol Solution: Perform MS Autotune and Calibration NP3->NP3_Sol BS2 Column Overload? BS1_Sol Solution: Use Deactivated Liner. Trim 10-15cm from column inlet. BS1->BS1_Sol BS3 Improper Column Installation? BS2_Sol Solution: Dilute sample. Check injection volume. BS2->BS2_Sol BS3_Sol Solution: Re-install column, ensuring proper ferrule seal and length. BS3->BS3_Sol PR2 Leaky Syringe/Septum? PR1_Sol Solution: Use autosampler for precise control of extraction parameters. PR1->PR1_Sol PR3 Variable Sample Matrix? PR2_Sol Solution: Check for leaks with electronic leak detector. Replace septum. PR2->PR2_Sol PR3_Sol Solution: Use a stable isotope-labeled internal standard. PR3->PR3_Sol GP2 Carryover from previous injection? GP1_Sol Solution: Use high-quality, low-bleed septa. Ensure septum purge is on. GP1->GP1_Sol GP2_Sol Solution: Run blank solvent injections. Increase bake-out time. GP2->GP2_Sol

Caption: Troubleshooting logic for common GC-MS issues in trace analysis.

Q: I am not seeing any peak for this compound, or the signal is extremely low. What should I check?

A:

  • Check the SPME Fiber: The fiber may be broken or have lost its stationary phase due to extended use or exposure to harsh matrices. Examine the fiber under a microscope. If it appears damaged, replace it.

  • Verify Injection/Desorption Temperature: If the GC injector temperature is too low, this compound will not desorb efficiently from the SPME fiber. Ensure the temperature is appropriate, typically around 250°C.[14]

  • Confirm MS Performance: The mass spectrometer may need tuning. Run an autotune procedure to check the instrument's sensitivity and mass calibration.

  • Check for Leaks: Air leaks in the GC system can kill sensitivity. Check for leaks at the injector, column fittings, and MS interface using an electronic leak detector.[15]

Q: My this compound peak is tailing significantly. How can I improve the peak shape?

A:

  • Active Sites: Peak tailing for active compounds is often caused by interaction with active sites in the GC pathway.[16]

    • Injector Liner: Use a deactivated (silanized) liner and replace it regularly.

    • Column Inlet: The front end of the column can become contaminated or active. Trim 10-15 cm from the column inlet and reinstall it.[16]

  • Column Contamination: Matrix components can build up on the column. Bake out the column at its maximum isothermal temperature for an extended period.

  • Incompatible Solvent: While SPME is solvent-free, ensure any solvent used for standard preparation is appropriate and does not interfere with the chromatography.

Q: My results are not reproducible between injections. What is causing this variability?

A:

  • Inconsistent SPME Conditions: Manual SPME can be prone to variability. The extraction time, temperature, and fiber placement in the headspace must be kept identical for all samples and standards. Using an autosampler is highly recommended for reproducibility.[13]

  • Sample Matrix Effects: Variations in the sample matrix can affect the partitioning of this compound into the headspace. The use of a stable isotope-labeled internal standard that is added at the beginning of sample preparation is the best way to correct for these effects.[12]

  • Leaky Septum: A worn-out injector septum can cause inconsistent sample transfer. Replace the septum after a recommended number of injections (e.g., 50-100).

Q: I am seeing extra, unexpected peaks ("ghost peaks") in my chromatogram. Where are they coming from?

A:

  • Carryover: A high-concentration sample can contaminate the system, leading to ghost peaks in subsequent runs. Run one or two blank solvent injections after a concentrated sample to clean the system.

  • Septum Bleed: Components from the injector septum can bleed into the system, especially at high temperatures.[16][17] Use high-quality, low-bleed septa and ensure the septum purge flow is turned on and set correctly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps. Ensure high-purity gas and install or replace gas purifiers.[16]

References

Validation & Comparative

A Comparative Analysis of Kessane Isomers' Biological Activity: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of kessane isomers. While the broader class of sesquiterpenoids, to which kessanes belong, is known for a wide range of pharmacological effects, specific data quantitatively comparing isomers such as α-kessane, β-kessane, kessyl alcohol, and kessyl acetate is largely absent. This guide, therefore, aims to provide a general overview of the reported biological activities of this compound-type sesquiterpenoids as a class, highlighting the need for further research to elucidate the specific contributions of individual isomers.

Challenges in Comparative Analysis

The primary challenge in constructing a detailed comparative guide for this compound isomers is the limited availability of published research that directly contrasts their biological effects. Most studies that identify this compound derivatives do so as part of the chemical composition of essential oils from various plant sources. While these essential oils may exhibit biological activities, the specific effects of the this compound isomers within these complex mixtures are typically not isolated or quantified.

General Biological Activities of this compound-Type Sesquiterpenoids

Despite the lack of direct comparative data, some general biological activities have been associated with compounds possessing the this compound skeleton. These are primarily reported in the context of broader screenings of plant extracts or essential oils.

Potential Anti-inflammatory Effects

Some studies on plant extracts containing this compound derivatives suggest potential anti-inflammatory properties. However, these reports often lack the specific quantitative data, such as IC50 values, needed to compare the potency of different isomers. The underlying mechanisms and signaling pathways involved have not been elucidated for this compound compounds specifically.

Putative Cytotoxic and Antimicrobial Activities

The broader class of sesquiterpenoids is well-documented for its cytotoxic effects against various cancer cell lines and its antimicrobial properties. While it is plausible that this compound isomers may contribute to such activities observed in essential oils, there is a lack of specific studies that have isolated and evaluated individual this compound isomers for these effects.

Future Research Directions

To enable a thorough comparative analysis of this compound isomers' biological activity, future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating and purifying individual this compound isomers to allow for focused biological evaluation.

  • In Vitro and In Vivo Studies: Conducting systematic in vitro and in vivo studies to determine the specific biological activities of each isomer, including but not limited to anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective effects.

  • Quantitative Analysis: Generating quantitative data, such as IC50 and EC50 values, to allow for a direct comparison of the potency of different isomers.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound isomers exert their biological effects.

Conclusion

At present, there is insufficient publicly available data to provide a comprehensive and quantitative comparative analysis of the biological activities of different this compound isomers as requested. The information available is general and often observational, lacking the specific experimental data required for a robust comparison. The scientific community would benefit greatly from further research into the pharmacological properties of these specific sesquiterpenoid isomers to unlock their potential therapeutic applications.

Disclaimer: This guide is intended for informational purposes only and is based on the limited scientific literature available. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

Kessane in the Context of Sesquiterpenoid Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the antimicrobial potential of kessane and other sesquiterpenoids, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity of Sesquiterpenoids

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several sesquiterpenoids against a range of pathogenic bacteria and fungi. Lower MIC values indicate greater antimicrobial efficacy.

SesquiterpenoidSesquiterpenoid ClassMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
4α,9α,10α-Trihydroxyguaia-11(13)en-12,6α-olideGuaianeCandida albicans0.21[1]
Candida parapsilosis0.25[1]
Staphylococcus aureus2.3[1]
Bacillus licheniformis2.3[1]
Escherichia fergusonii5.7[1]
8-O-[3'-Hydroxy-2'-methylpropionate]GuaianeStaphylococcus aureus500[1]
Chlojaponol BSesquiterpenoid LactoneBotrytis cinerea>50 (34.62% inhibition at 50 µg/mL)[1]
Sclerotinia sclerotiorum>50 (13.04% inhibition at 50 µg/mL)[1]
9-HydroxynerolidolFarnesaneAcinetobacter baumannii150[2]
Staphylococcus aureus75[2]
9-OxonerolidolFarnesaneAcinetobacter baumannii150[2]
Staphylococcus aureus150[2]
ParthenolideGermacraneErwinia amylovora20 (mg/L)
Corynebacterium fascians20 (mg/L)
Arteannuin BCadinaneEscherichia coli25
Enterobacter aerogenes50
CryptomeridiolEudesmaneStaphylococcus aureus- (8 mm inhibition zone)[1]

Experimental Protocols

The antimicrobial activity of sesquiterpenoids is predominantly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the quantitative antimicrobial susceptibility of a compound.

1. Preparation of Materials:

  • Test Compound: The sesquiterpenoid is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Microbial Culture: A fresh culture of the test microorganism (bacteria or fungi) is grown on an appropriate agar medium.

  • Growth Medium: A liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, is prepared and sterilized.

  • 96-Well Microtiter Plate: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the microorganism are transferred from the agar plate to a sterile saline solution.

  • The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL for bacteria.

3. Serial Dilution of the Test Compound:

  • A serial two-fold dilution of the sesquiterpenoid stock solution is performed in the 96-well plate using the appropriate growth medium. This creates a range of decreasing concentrations of the test compound.

4. Inoculation:

  • The prepared microbial inoculum is diluted in the growth medium, and a standardized volume of this diluted inoculum is added to each well of the microtiter plate containing the serially diluted compound.

  • The final concentration of the inoculum in each well is typically around 5 x 10⁵ CFU/mL.

5. Incubation:

  • The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

6. Determination of MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the sesquiterpenoid that completely inhibits the visible growth of the microorganism.

7. Controls:

  • Growth Control: A well containing only the growth medium and the microbial inoculum to ensure the viability of the microorganism.

  • Sterility Control: A well containing only the growth medium to check for contamination.

  • Solvent Control: A well containing the growth medium, the microbial inoculum, and the highest concentration of the solvent used to dissolve the test compound to ensure the solvent itself does not inhibit microbial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results Compound Test Compound (Sesquiterpenoid) Dilution Serial Dilution in 96-well plate Compound->Dilution Microbe Microbial Culture Inoculation Inoculation with Microorganism Microbe->Inoculation Medium Growth Medium Medium->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow of the broth microdilution method for MIC determination.

Mechanism of Antimicrobial Action

While the precise mechanism of action for this compound is unknown, sesquiterpenoids, in general, exert their antimicrobial effects through various mechanisms, primarily by targeting the microbial cell membrane.

Cell Membrane Disruption: Many sesquiterpenoids are lipophilic molecules that can intercalate into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to:

  • Increased membrane permeability.

  • Leakage of essential intracellular components, such as ions, ATP, and nucleic acids.

  • Disruption of the electrochemical gradient across the membrane.

  • Inhibition of membrane-bound enzymes.

Ultimately, this loss of membrane function leads to cell death.

Sesquiterpenoid_Mechanism cluster_cell Microbial Cell Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) Leakage Leakage of Intracellular Components Cytoplasm->Leakage Sesquiterpenoid Sesquiterpenoid Sesquiterpenoid->Membrane Intercalation Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of sesquiterpenoid-induced cell membrane disruption.

Conclusion

While direct experimental data on the antimicrobial activity of this compound is currently lacking, the information available for other sesquiterpenoids, particularly those with a similar guaiane skeleton, suggests that it may possess noteworthy antimicrobial properties. The provided data on a variety of sesquiterpenoids serves as a valuable benchmark for future investigations into this compound. Further research is warranted to isolate this compound and evaluate its specific MIC values against a broad spectrum of microorganisms to fully elucidate its potential as a novel antimicrobial agent. The standardized experimental protocols outlined in this guide can be employed for such future studies to ensure data comparability and contribute to the growing body of knowledge on the therapeutic potential of sesquiterpenoids.

References

The Efficacy of Kessane in Comparison to Commercial Antibiotics: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of available scientific literature reveals that while the natural compound Kessane, a sesquiterpenoid oxide found in various plants, is a component of essential oils with demonstrated antimicrobial properties, there is a significant gap in research directly evaluating the efficacy of isolated this compound against pathogenic microbes. Consequently, a direct quantitative comparison with commercial antibiotics is not feasible at this time. This guide presents the existing data on this compound-containing essential oils and juxtaposes it with the performance of established antibiotics, highlighting the need for further research into this compound's potential as a standalone antimicrobial agent.

Executive Summary

This compound, a natural sesquiterpenoid, has been identified as a significant component in essential oils from plants such as Asteriscus graveolens and Seseli salsuginea. Studies on these essential oils have indicated antimicrobial activity against a range of bacteria and fungi. However, the antimicrobial effects observed are attributable to the complex mixture of compounds within the oils, and not solely to this compound. This report summarizes the antimicrobial data for these this compound-containing essential oils and provides a comparative context with the known efficacy of widely-used commercial antibiotics against similar pathogens. The urgent need for studies focused on purified this compound is a recurring theme, as this is essential to truly ascertain its therapeutic potential.

Data on this compound-Containing Essential Oils vs. Commercial Antibiotics

The following tables present the Minimum Inhibitory Concentration (MIC) values of essential oils containing this compound and those of commercial antibiotics against various microbial strains. It is critical to note that the data for the essential oils reflects the activity of the entire oil, not of this compound in isolation.

Table 1: Antimicrobial Activity of Asteriscus graveolens Essential Oil (11.5% this compound) Compared to Commercial Antibiotics [1][2]

Microbial StrainAsteriscus graveolens Essential Oil MIC (µg/mL)Gentamicin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)
Acinetobacter baumannii ATCC 19606780.5 - 160.125 - 2>32
Staphylococcus aureus ATCC 259233120.125 - 40.25 - 10.25 - 2
Escherichia coli ATCC 259226250.25 - 80.015 - 0.52 - 8
Pseudomonas aeruginosa ATCC 2785312500.5 - 160.25 - 4>128
Candida albicans ATCC 10231156---

Table 2: Antimicrobial Activity of Seseli salsugineum Essential Oil (10.5% this compound) Compared to Commercial Antibiotics

Microbial StrainSeseli salsugineum Essential Oil MIC (µg/mL)Chloramphenicol MIC (µg/mL)
Staphylococcus aureus ATCC 65383202 - 8
Bacillus cereus NRRL B-37113201 - 4
Pseudomonas aeruginosa ATCC B88812808 - 32
Candida albicans ATCC 24433320-
Candida parapsilosis ATCC 22019320-
Candida krusei ATCC 6258320-

Note: The MIC values for commercial antibiotics are typical ranges and can vary based on the specific strain and testing conditions.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methods for antimicrobial susceptibility testing. The primary methods cited are the agar well diffusion method and the broth microdilution method.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.[3][4][5]

  • Preparation of Reagents : A two-fold serial dilution of the essential oil or antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation : The microbial strains are cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.

  • Incubation : The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare Serial Dilutions of Test Agent start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end_point End read_mic->end_point

Broth Microdilution Method Workflow.
Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.[6][7][8]

  • Plate Preparation : A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Well Creation : Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Substance : A fixed volume of the essential oil or antibiotic solution is added to each well.

  • Incubation : The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement : The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Logical Relationship of Available Data

The current body of research provides evidence for the antimicrobial properties of essential oils that contain this compound. However, a direct causal link between this compound and the observed antimicrobial efficacy cannot be established without further studies on the isolated compound.

Logical_Relationship cluster_gap Research Gap This compound This compound essential_oil This compound-Containing Essential Oils (e.g., from Asteriscus graveolens) This compound->essential_oil is a component of antimicrobial_activity Observed Antimicrobial Activity (MIC data) essential_oil->antimicrobial_activity exhibits direct_comparison Direct Comparison with Commercial Antibiotics antimicrobial_activity->direct_comparison indirectly informs other_compounds Other Compounds in Essential Oil other_compounds->essential_oil are components of synergy Synergistic Effects synergy->antimicrobial_activity may contribute to isolated_this compound Isolated this compound Efficacy Data isolated_this compound->direct_comparison is required for

Data Relationship and Research Gap.

Conclusion and Future Directions

The available data suggests that essential oils containing this compound have the potential to be a source of new antimicrobial agents. However, the research community must now focus on isolating this compound and evaluating its antimicrobial efficacy in a systematic manner. Such studies would need to determine the MIC of pure this compound against a broad panel of clinically relevant microorganisms. This would enable a direct and meaningful comparison with existing commercial antibiotics and would be the crucial next step in assessing the true therapeutic potential of this compound. Until such data is available, any claims regarding the specific antimicrobial efficacy of this compound remain speculative.

References

Kessane's Pharmacological Profile: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, the exploration of natural compounds for novel therapeutic agents is a constantly evolving field. Kessane, a sesquiterpenoid oxide derived from plants of the Valeriana genus, particularly Valeriana fauriei, has garnered interest for its potential pharmacological effects on the central nervous system. This guide provides a comparative analysis of the in vivo pharmacological effects of this compound, using related sesquiterpenoids from Valeriana fauriei as a proxy, against the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, Ketamine. This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential therapeutic profile, supported by available experimental data.

Comparative Analysis of In Vivo Pharmacological Effects

The following tables summarize the quantitative data from in vivo studies on sesquiterpenoids from Valeriana fauriei and Ketamine in key behavioral and pharmacological assays. Due to the limited direct in vivo data on this compound, data from other bioactive sesquiterpenes isolated from Valeriana fauriei are used as a surrogate to infer its potential activities.

Table 1: Antidepressant-like Effects in the Forced Swim Test (FST)

Compound/DrugSpeciesDoseAdministration RouteKey Finding
Sesquiterpenes from V. fauriei (Compounds 3 & 4)MiceNot SpecifiedNot SpecifiedSignificant decrease in immobility time (P<0.01)[1]
KetamineMice10 mg/kgIntraperitoneal (i.p.)Significant decrease in immobility time 24 hours post-injection in stressed animals

Table 2: Anxiolytic-like Effects in the Elevated Plus-Maze (EPM)

Compound/DrugSpeciesDoseAdministration RouteKey Finding
Valepotriate Fraction from V. glechomifoliaMice1, 3, 10 mg/kgNot SpecifiedSignificant increase in percentage of time spent in open arms at 10 mg/kg[2]
KetamineMice15 mg/kg (chronic)Intraperitoneal (i.p.)Increased time spent in open arms after 7 daily injections

Table 3: Sedative Effects - Potentiation of Pentobarbital-Induced Sleep

Compound/DrugSpeciesDoseAdministration RouteKey Finding
Valeriana fauriei ExtractMice5 g/kgOral (p.o.)Significant prolongation of pentobarbital-induced sleep duration[3]
KetamineRatsNot SpecifiedIntraperitoneal (i.p.)Affects circadian rhythms of sleep but direct potentiation data is less clear

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.

    • The duration of immobility (defined as the time the mouse floats motionless or makes only movements necessary to keep its head above water) during the last 4 minutes of the session is recorded.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

  • Drug Administration: Test compounds or vehicle are administered at a specified time point before the test. For instance, Ketamine (10 mg/kg, i.p.) is often administered 24 hours prior to the FST.

Elevated Plus-Maze (EPM) Test

The Elevated Plus-Maze is a standard behavioral test for assessing anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

  • Procedure:

    • Each mouse is placed on the central platform facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • The number of entries into and the time spent in each arm are recorded.

    • An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

  • Drug Administration: The test compound or vehicle is administered prior to the test. For chronic studies with Ketamine (15 mg/kg, i.p.), the test is conducted after a series of daily injections.

Pentobarbital-Induced Sleep Potentiation

This assay is used to evaluate the sedative or hypnotic effects of a compound.

  • Procedure:

    • Animals are administered the test compound or vehicle.

    • After a specified pretreatment time, a sub-hypnotic or hypnotic dose of pentobarbital is administered (e.g., 42 mg/kg, i.p.).

    • The latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration) are recorded.

    • A decrease in sleep latency and/or an increase in sleep duration indicates a sedative-hypnotic effect.

  • Drug Administration: For the Valeriana fauriei extract study, the extract (5 g/kg) was administered orally.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

ketamine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ketamine Ketamine nmda NMDA Receptor (on GABAergic Interneuron) ketamine->nmda Antagonism gaba ↓ GABA Release nmda->gaba ampa AMPA Receptor bdnf ↑ BDNF Release ampa->bdnf trkb TrkB Receptor mTOR mTOR Pathway Activation trkb->mTOR glutamate ↑ Glutamate Release gaba->glutamate Disinhibition glutamate->ampa Activation bdnf->trkb Activation synaptogenesis ↑ Synaptogenesis ↑ Synaptic Protein Synthesis mTOR->synaptogenesis antidepressant Antidepressant Effects synaptogenesis->antidepressant

Ketamine's Antidepressant Signaling Pathway.

kessane_hypothesized_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound / Valeriana Sesquiterpenoids gaba_a GABA-A Receptor This compound->gaba_a Positive Allosteric Modulation cl_influx ↑ Chloride Influx gaba_a->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression hyperpolarization->cns_depression effects Sedative / Anxiolytic Effects cns_depression->effects fst_workflow start Start: Acclimatize Animals drug_admin Administer Compound (e.g., this compound proxy or Ketamine) or Vehicle start->drug_admin wait Waiting Period (e.g., 24 hours) drug_admin->wait fst Forced Swim Test (6 minutes) wait->fst record Record Immobility Time (last 4 minutes) fst->record analyze Data Analysis: Compare immobility between treatment and vehicle groups record->analyze end End: Assess Antidepressant-like Effect analyze->end

References

Comparative Analysis of Kessane Content in Valeriana Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of kessane content across various Valeriana species, offering valuable insights for researchers, scientists, and professionals in drug development. This guide summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to facilitate further research and development in the field of phytopharmaceuticals.

Introduction

The genus Valeriana, comprising over 250 species, is renowned for its medicinal properties, particularly the sedative and anxiolytic effects attributed to the chemical constituents of its roots and rhizomes.[1] Among these constituents, sesquiterpenoids, including the guaiane-type kessanes, are of significant pharmacological interest. This compound and its derivatives, such as α-kessyl acetate and kessyl glycol, contribute to the characteristic chemical profile of certain Valeriana species.[2] Understanding the distribution and concentration of these compounds across different species is crucial for identifying potent plant sources for drug discovery and standardization of herbal medicines. This guide presents a comparative study of this compound content in various Valeriana species based on available scientific literature.

Comparative this compound Content

The presence and concentration of this compound and its derivatives vary significantly among different Valeriana species. Valeriana officinalis, the most commonly studied species, is known to produce this compound sesquiterpenoids.[2] In contrast, some species like Valeriana turkestanica do not produce kessanes.[2] The following table summarizes the quantitative data on this compound content in several Valeriana species.

Valeriana SpeciesThis compoundα-Kessyl AcetateKessyl GlycolTotal Kessanes (where specified)Reference
Valeriana officinalis0.53%1.05-1.82%0.76-9.11%-[2]
Valeriana jatamansi2.1-3.3%--2.51 ± 0.12%[3][4]
Valeriana turkestanicaNot DetectedNot DetectedNot Detected-[2]
Valeriana faurieiPresentPresentPresent-[5][6]

Note: The presented values are based on the analysis of essential oils or non-polar extracts from the underground parts of the plants and are expressed as a percentage of the total extract unless otherwise stated. The chemical composition can vary based on factors such as geographical location, cultivation methods, and plant age.[7]

Biosynthetic Pathway of Kessanes

Kessanes are classified as guaiane-type sesquiterpenoids, which are synthesized in plants through the mevalonate pathway. The biosynthesis is initiated from farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor.[1] The process involves a series of enzymatic cyclization reactions catalyzed by terpene synthases.[7]

The key steps in the biosynthesis of the guaiane skeleton, the core structure of kessanes, are visualized in the following diagram:

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Terpene Synthase GuaianeCation Guaianyl Cation GermacreneA->GuaianeCation Protonation & Cyclization GuaianeSkeleton Guaiane Skeleton GuaianeCation->GuaianeSkeleton Rearrangements & Deprotonation Kessanes Kessanes GuaianeSkeleton->Kessanes Oxidation, Acetylation, etc.

Biosynthesis of the guaiane skeleton, the precursor to kessanes.

The initial cyclization of FPP, catalyzed by a terpene synthase, leads to the formation of a macrocyclic intermediate, typically germacrene A.[7] This intermediate then undergoes a second protonation-dependent cyclization to form the characteristic bicyclic guaianyl cation.[8] Subsequent rearrangements and deprotonation steps yield the stable guaiane skeleton, which is then further modified by various enzymes (e.g., oxidases, acetyltransferases) to produce the diverse range of this compound derivatives found in Valeriana species.[2]

Experimental Protocols

The quantification of this compound content in Valeriana species is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like plant extracts.

Sample Preparation and Extraction
  • Plant Material: Dried and powdered underground parts (roots and rhizomes) of Valeriana species are used for analysis.

  • Extraction: A non-polar solvent, typically n-hexane, is used to extract the sesquiterpenoids. The extraction is usually carried out using methods like Soxhlet extraction or maceration, followed by filtration and solvent evaporation to obtain the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a typical GC-MS protocol for the analysis of kessanes:

  • Gas Chromatograph: An Agilent 6890 or similar instrument coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of sesquiterpenes.[9]

  • Injector: The injector temperature is typically set to 250-280°C.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program starts at a lower temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240-280°C). For instance, an initial temperature of 85°C held for 5 minutes, then ramped at 3°C/min to 185°C and held for 10 minutes, followed by a ramp at 5°C/min to 250°C and held for 5 minutes.[9]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

  • Compound Identification: The identification of this compound and its derivatives is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The quantitative analysis is performed by integrating the peak areas of the identified compounds in the total ion chromatogram. The concentration of each compound is determined using a calibration curve prepared with authentic standards.[10]

The general workflow for the experimental analysis is depicted in the following diagram:

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Results PlantMaterial Dried & Powdered Valeriana Roots Extraction n-Hexane Extraction PlantMaterial->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification (Mass Spectra & Retention Index) GCMS->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Report Report this compound Content Quantification->Report

Workflow for the analysis of this compound content in Valeriana species.

Conclusion

This comparative guide highlights the variability of this compound content among different Valeriana species, providing a valuable resource for researchers. The presented data underscores the importance of species-specific chemical profiling for the selection of raw materials in the development of phytopharmaceuticals. The detailed experimental protocols and visualized pathways offer a practical framework for further investigation into the biosynthesis and quantification of these pharmacologically significant compounds. Future research should focus on expanding the quantitative analysis to a wider range of Valeriana species to create a more comprehensive database of their chemical constituents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Kessane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of the novel therapeutic agent, Kessane. The objective of this document is to present a clear framework for the cross-validation of these analytical methods, supported by experimental data, to ensure the reliability, accuracy, and consistency of results in research and quality control settings.

Cross-validation of analytical methods is a critical process in pharmaceutical development and analysis. It involves comparing the results from two or more distinct analytical methods to ensure that each method provides equivalent and reliable data. This process is essential when transferring methods between laboratories, introducing a new method, or for regulatory submissions to demonstrate the robustness of the analytical procedures.[1][2]

Hypothetical Compound: this compound

For the purpose of this guide, "this compound" is a hypothetical small molecule drug candidate with the following characteristics relevant to its analysis:

  • Chemical Formula: C₁₅H₂₀O₂

  • Molecular Weight: 232.32 g/mol

  • Key Structural Features: A bicyclic aliphatic ring system with a ketone and an ester functional group.

  • Solubility: Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane; sparingly soluble in water.

  • Volatility: Sufficiently volatile and thermally stable for GC analysis.

  • Chromophore: Contains a carbonyl group that allows for UV detection.

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate weighing of the reference standard.

    • Sample Preparation: Extract this compound from the sample matrix using a suitable liquid-liquid or solid-phase extraction method, evaporate the solvent, and reconstitute the residue in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 232, 189, 161).

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, but using ethyl acetate as the solvent.

    • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

    • QC Samples: Prepare QC samples at three concentration levels (low, medium, and high) in ethyl acetate.

    • Sample Preparation: Extract this compound from the sample matrix, ensuring the final solvent is volatile and compatible with GC analysis (e.g., ethyl acetate).

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the HPLC-UV and GC-MS methods for this compound quantification.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MS
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL

Table 2: Accuracy and Precision from Cross-Validation

The same set of QC samples were analyzed using both methods to assess accuracy and precision.

QC LevelNominal Conc. (µg/mL)HPLC-UV GC-MS
Mean Measured Conc. (µg/mL) ± SD (n=6) Accuracy (%) Precision (%RSD) Mean Measured Conc. (µg/mL) ± SD (n=6)
Low 54.92 ± 0.1598.43.05.08 ± 0.18
Medium 1515.21 ± 0.38101.42.514.85 ± 0.45
High 8079.36 ± 1.9899.22.5N/A
High (GC range) 18N/AN/AN/A18.27 ± 0.64

*N/A: Not applicable as the concentration is outside the linear range of the respective method.

Mandatory Visualizations

The following diagrams illustrate the workflow of the cross-validation process and the logical relationship between the key steps.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Develop Two Independent Analytical Methods (e.g., HPLC-UV & GC-MS) start->method_dev method_val Individual Method Validation (Linearity, Accuracy, Precision) method_dev->method_val cross_val_exp Cross-Validation Experiment: Analyze Identical QC Samples by Both Methods method_val->cross_val_exp data_comp Compare Results: Statistical Analysis (e.g., t-test, Bland-Altman) cross_val_exp->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance report Generate Cross-Validation Report acceptance->report Yes troubleshoot Troubleshoot and Re-evaluate Methods acceptance->troubleshoot No end End: Methods are Cross-Validated report->end troubleshoot->method_dev

Caption: Workflow for the cross-validation of two analytical methods.

LogicalFlow objective Objective: Ensure data equivalency between Method A (HPLC-UV) and Method B (GC-MS) protocol Define Cross-Validation Protocol objective->protocol samples Prepare a Single Set of QC Samples (Low, Medium, High Concentrations) protocol->samples analysis_a Analyze QC Samples with Method A samples->analysis_a analysis_b Analyze QC Samples with Method B samples->analysis_b results_a Results from Method A: Mean, SD, %RSD analysis_a->results_a results_b Results from Method B: Mean, SD, %RSD analysis_b->results_b comparison Statistical Comparison of Results results_a->comparison results_b->comparison conclusion Conclusion: Methods are comparable within the defined acceptance criteria. comparison->conclusion

Caption: Logical flow of the cross-validation experiment.

Conclusion

The cross-validation data demonstrates that both the HPLC-UV and GC-MS methods are suitable for the quantification of this compound. The GC-MS method offers superior sensitivity with a lower limit of detection and quantification, making it the preferred choice for trace-level analysis. The HPLC-UV method, while less sensitive, is robust and suitable for routine analysis at higher concentrations. The results for the quality control samples analyzed by both methods are in good agreement, indicating that the methods can be used interchangeably within their validated ranges. This guide provides a foundational framework for establishing and cross-validating robust analytical methods, which is a crucial step in ensuring data integrity and reliability throughout the drug development lifecycle.

References

Head-to-head comparison of different Kessane synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Kessane, a naturally occurring sesquiterpenoid ether, has attracted the attention of synthetic chemists due to its unique tricyclic scaffold. This guide provides a head-to-head comparison of two distinct total synthesis routes developed for the racemic form of (±)-Kessane. The comparison focuses on key metrics such as overall yield, number of steps, and the strategic approach employed in each synthesis.

Summary of Synthetic Routes

Two primary strategies have been reported for the total synthesis of (±)-Kessane: a solvolytic rearrangement approach by Kato, Kosugi, and Yoshikoshi, and a protecting-group-free tandem radical cyclization developed by Booker-Milburn and coworkers.

Parameter Kato, Kosugi, and Yoshikoshi Route Booker-Milburn Route
Starting Material Acetoxy-ketone4-Hydroxy-4-methyl-2-cyclohexenone
Key Strategy Solvolytic RearrangementFe(III)-mediated tandem radical ring-expansion/cyclization
Overall Yield ~7.9%17%
Number of Steps 64
Stereoselectivity RacemicRacemic

Kato, Kosugi, and Yoshikoshi Synthesis: A Solvolytic Rearrangement Approach

The synthesis reported by Kato and his team in 1970 follows a linear sequence culminating in a key solvolytic rearrangement to construct the characteristic oxatricyclic core of this compound.

Synthetic Pathway Overview

The synthesis commences with an acetoxy-ketone and proceeds through six steps to afford (±)-Kessane.

Kato_Synthesis A Acetoxy-ketone B Enol Ether (60% yield) A->B Wittig Reaction C Carboxylic Acids (50% yield) B->C Hydrolysis & Oxidation D Diol (88% yield) C->D Esterification & MeLi E Mesylate D->E Mesylation F (±)-Kessane (30% yield) E->F Solvolytic Rearrangement

Caption: Synthetic route to (±)-Kessane by Kato et al.

Key Experimental Protocol: Solvolytic Rearrangement

The crucial step in this synthesis is the solvolytic rearrangement of the mesylate intermediate. The mesylate is heated in acetic acid with potassium acetate to induce a rearrangement, forming the ether linkage and establishing the this compound skeleton.

Procedure: The monomesylate is heated with two molecular equivalents of potassium acetate in acetic acid at 60-70°C for 3 hours. The reaction mixture affords a mixture of three solvolysis products, from which (±)-Kessane is separated by chromatography on silica-gel. This final step yields the target molecule in 30% yield.[1]

Booker-Milburn Synthesis: A Protecting-Group-Free Radical Cyclization

In 2003, Booker-Milburn and his group reported a concise and efficient synthesis of (±)-Kessane that avoids the use of protecting groups. The key transformation is an iron(III)-mediated tandem radical ring-expansion/cyclization.[2]

Synthetic Pathway Overview

This four-step synthesis starts from the readily available 4-hydroxy-4-methyl-2-cyclohexenone and provides (±)-Kessane in a 17% overall yield.[2]

Booker_Milburn_Synthesis A 4-Hydroxy-4-methyl- 2-cyclohexenone B Cyclopropyl Silyl Ether A->B Simmons-Smith Cyclopropanation & Silylation C Bicyclic Chloro Ketone B->C FeCl3-mediated Tandem Radical Ring-Expansion/Cyclization D (±)-Kessane (17% overall yield) C->D Reduction & Etherification

References

A Comparative Guide to the Mechanism of Action of Kessane in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kessane, a naturally occurring sesquiterpenoid oxide, and its potential mechanism of action in biological systems, specifically within the context of cancer cell biology.[1][2] While research into the specific biological activities of this compound is emerging, this document outlines a hypothesized mechanism based on the known bioactivities of related sesquiterpenoids, which include anti-inflammatory, cytotoxic, and anti-tumor effects.[3][4] We compare this compound with a well-established natural product-derived drug, Paclitaxel, and a synthetic inhibitor, Uprolide, targeting a key oncogenic pathway.

Hypothesized Mechanism of Action: this compound

This compound is proposed to induce apoptosis (programmed cell death) in cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many human cancers. By inhibiting this pathway, this compound is thought to trigger a downstream cascade leading to the activation of apoptotic machinery.

Kessane_MOA cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mito Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Survival & Proliferation mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_readout Readout & Analysis seed Seed PC-3 Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read calc Calculate IC50 read->calc WB_Workflow start Cell Lysis & Protein Quant sds SDS-PAGE (Separation) start->sds transfer PVDF Transfer sds->transfer block Blocking (5% Milk) transfer->block primary Primary Ab Incubation (4°C) block->primary secondary Secondary Ab Incubation primary->secondary detect ECL Detection & Imaging secondary->detect analysis Densitometry Analysis detect->analysis

References

Comparative Cytotoxicity of Kessane on Cancerous vs. Normal Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a template demonstrating the structure and type of information for a comparative cytotoxicity analysis. Specific experimental data for a compound named "Kessane" was not available in the initial search. The data and signaling pathways presented are illustrative and based on findings for other anti-cancer compounds.

This guide provides a comparative overview of the cytotoxic effects of a hypothetical anti-cancer agent, this compound, on malignant versus healthy cell lines. The objective is to highlight the selective toxicity, a critical aspect in the development of effective cancer chemotherapeutics that minimizes harm to normal tissues.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cell growth. The table below summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines and a non-cancerous cell line to illustrate its selective toxicity. A higher Selectivity Index (SI), calculated as (IC50 in normal cells / IC50 in cancer cells), indicates a more favorable safety profile.[1][2][3]

Compound Cancer Cell Line Cell Type IC50 on Cancer Cells (µM) Normal Cell Line Cell Type IC50 on Normal Cells (µM) Selectivity Index (SI)
This compoundA549Lung Carcinoma12.3 ± 3.1MRC-5Lung Fibroblast> 100> 8.1
This compoundA2780Ovarian Cancer9.9 ± 1.6MRC-5Lung Fibroblast> 100> 10.1
This compoundAGSGastric Cancer5.3 ± 1.9MRC-5Lung Fibroblast> 100> 18.8
This compoundHEYOvarian Cancer12.2 ± 6.5MRC-5Lung Fibroblast> 100> 8.2
DoxorubicinA549Lung Carcinoma0.8 ± 0.1MRC-5Lung Fibroblast2.5 ± 0.43.1

Data is hypothetical and for illustrative purposes only. Values for cancer cell lines are based on data for a cassane diterpenoid from Caesalpinia sappan.[4][5][6]

Experimental Protocols

The data presented in this guide would be primarily generated using the MTT cytotoxicity assay.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancerous and normal cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. A positive control such as Doxorubicin is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 values are determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer & Normal Cells in 96-well plates B Incubate for 24h for cell adherence A->B C Add varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H I Determine IC50 values H->I

Caption: Workflow for determining the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

A potential mechanism for the selective cytotoxicity of compounds like this compound involves the modulation of signaling pathways that are dysregulated in cancer cells, such as the p53-mediated apoptotic pathway.[1]

G cluster_0 This compound Action cluster_1 Apoptosis Regulation cluster_2 Execution Phase This compound This compound p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax + Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 - Caspase Caspase Activation Bax->Caspase Bcl2->Caspase | Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical p53-mediated apoptotic pathway induced by this compound.

Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, many cassane diterpenoids exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.[4][5][6] This is often achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[4] Furthermore, some compounds in this class have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[4][5][6] The selectivity towards cancer cells could be attributed to the fact that these apoptotic and cell cycle regulation pathways are often dysregulated in tumors, making them more susceptible to such interventions compared to normal cells.[1]

References

Safety Operating Guide

Safe Disposal of Kessane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Kessane" is not a recognized chemical compound according to publicly available chemical databases. The following information is provided as a template for the safe disposal of a hypothetical hazardous chemical and should not be used for any real-world substance without first consulting its specific Safety Data Sheet (SDS).

This guide provides essential safety and logistical information for the proper disposal of the hypothetical substance "this compound," a volatile and chlorinated organic solvent. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Immediate Safety and Logistical Information

Before handling this compound waste, ensure that all personnel are familiar with its potential hazards. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are required.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat must be worn.

  • Ventilation: All handling of this compound waste must be performed inside a certified chemical fume hood.

In case of a spill, immediately evacuate the area and alert the designated safety officer. Refer to the emergency spill response plan for detailed instructions.

Operational and Disposal Plan

The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container: Use only designated, properly labeled, and sealed hazardous waste containers for this compound waste. The container must be compatible with chlorinated solvents.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

  • Pickup and Disposal: Contact your institution's EHS office to schedule a pickup for the this compound waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes the key quantitative data for our hypothetical this compound, which would typically be found in an SDS.

PropertyValue
pH Not Applicable
Boiling Point 61.2°C (142.2°F)
Flash Point -18°C ( -0.4°F)
Specific Gravity 1.49 g/cm³
Vapor Density 3.5 (Air = 1)
Permissible Exposure Limit (PEL) 25 ppm (8-hour time-weighted average)

Experimental Protocol: Neutralization of Acidic this compound Waste

This protocol details the methodology for neutralizing acidic waste generated from a reaction involving this compound.

Materials:

  • Acidic this compound waste

  • 5% Sodium Bicarbonate solution

  • pH paper or calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate hazardous waste container

Procedure:

  • Place the container of acidic this compound waste on a stir plate within a chemical fume hood.

  • Add a magnetic stir bar and begin gentle stirring.

  • Slowly add the 5% sodium bicarbonate solution dropwise to the this compound waste.

  • Monitor the pH of the solution regularly using pH paper or a pH meter.

  • Continue adding sodium bicarbonate until the pH of the waste is between 6.0 and 8.0.

  • Once neutralized, securely cap the waste container and label it appropriately for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

KessaneDisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate is_acidic Is Waste Acidic? segregate->is_acidic neutralize Neutralize Waste (See Protocol) is_acidic->neutralize Yes container Transfer to Labeled Waste Container is_acidic->container No neutralize->container storage Store in Satellite Accumulation Area container->storage pickup Schedule EHS Pickup storage->pickup end End: Disposal Complete pickup->end

Caption: A workflow diagram for the safe disposal of this compound waste.

Personal protective equipment for handling Kessane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling Kessane in a laboratory setting.

Chemical and Physical Properties of this compound

The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₆OPubChem[1]
Molecular Weight 222.37 g/mol PubChem[1]
Appearance Solid (presumed based on similar compounds)General Inference
Flash Point 208.00 °F (97.78 °C) (TCC)The Good Scents Company[2]

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a conservative approach to PPE is mandatory to minimize exposure.

PPE CategoryMinimum RequirementRationale
Hand Protection Nitrile or neoprene gloves.Prevents direct skin contact. Double gloving is recommended for extended handling.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any potential vapors or aerosols.

Operational Plan for Handling this compound

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Ensure safety showers and eyewash stations are readily accessible.

2. Safe Handling Practices:

  • Avoid direct contact with skin and eyes.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management Plan

In the event of a this compound spill, follow the workflow below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Potential Hazard evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Clean Up Spill (Use appropriate kit) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Follow disposal plan) decontaminate->dispose end Spill Response Complete dispose->end contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs contact_ehs->end

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all this compound-contaminated materials (e.g., gloves, absorbent pads, disposable labware) in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

2. Waste Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Do not dispose of this compound down the drain or in regular trash.[3][4]

Experimental Protocols

Currently, there are no widely published, standardized experimental protocols that include specific safety measures for this compound. When developing a new protocol involving this compound, a thorough risk assessment should be conducted. This should include:

  • An evaluation of all potential routes of exposure.

  • Consideration of the chemical and physical properties of all substances used in the experiment.

  • The development of specific procedures to minimize risk, including the use of engineering controls and PPE.

By adhering to these precautionary measures, researchers can build a strong foundation of safety when working with this compound, fostering a culture of trust and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kessane
Reactant of Route 2
Kessane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。